molecular formula C25H33ClN2O4 B6288551 Fmoc-D-Lys-OtBu HCl CAS No. 2413365-27-0

Fmoc-D-Lys-OtBu HCl

Cat. No.: B6288551
CAS No.: 2413365-27-0
M. Wt: 461.0 g/mol
InChI Key: XTDFFDJUDIORFU-VZYDHVRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Lys-OtBu HCl is a useful research compound. Its molecular formula is C25H33ClN2O4 and its molecular weight is 461.0 g/mol. The purity is usually 95%.
The exact mass of the compound Fmoc-D-Lys-OtBu HCl is 460.2128852 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fmoc-D-Lys-OtBu HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Lys-OtBu HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H/t22-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDFFDJUDIORFU-VZYDHVRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Application and Physicochemical Profiling of Fmoc-D-Lys-OtBu·HCl (CAS 2250436-42-9) in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Fmoc-D-Lys-OtBu·HCl (CAS 2250436-42-9) is a highly specialized, orthogonally protected chiral amino acid derivative engineered for complex peptide synthesis and bioconjugation, as detailed by 1[1]. Unlike standard solid-phase peptide synthesis (SPPS) building blocks (e.g., Fmoc-Lys(Boc)-OH) where the α-carboxyl is free for coupling and the side-chain is protected, Fmoc-D-Lys-OtBu·HCl reverses this paradigm.

Its IUPAC designation—tert-butyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate hydrochloride—reveals its strategic utility according to 2[2]. The α-amine is Fmoc-protected, the α-carboxyl is masked as a tert-butyl (OtBu) ester, and the ε-amine is completely free as a reactive hydrochloride salt. This unique structural topology allows researchers to perform site-specific derivatization on the ε-amine prior to main-chain peptide elongation. Furthermore, the incorporation of the D-enantiomer introduces critical proteolytic resistance, making it an invaluable asset in the design of therapeutic peptides with extended plasma half-lives, as noted by 3[3].

Physicochemical Properties & Quantitative Data

Accurate physicochemical characterization is critical for predicting solubility, reaction kinetics, and stability during synthesis. The following table summarizes the core properties of Fmoc-D-Lys-OtBu·HCl.

PropertyValueCausality / SignificanceSource
CAS Number 2250436-42-9 / 2413365-27-0Primary identifiers for regulatory and procurement tracking.4[4]
Molecular Formula C25H32N2O4·HClIndicates the presence of the free ε-amine as a stable salt.2[2]
Molecular Weight 461.00 g/mol Essential for accurate stoichiometric calculations during coupling.1[1]
Appearance White to off-white powderVisual indicator of purity; discoloration suggests degradation.1[1]
Melting Point 94 - 100 °CBroad range typical of complex hydrochloride salts.4[4]
Optical Rotation [α]D20 = +15.5 to +17.0 °Validates the enantiomeric purity of the D-isomer.1[1]
Storage Conditions 2 - 8 °C, sealed and dryPrevents premature hydrolysis of the acid-labile OtBu ester.5[5]

Structural Logic & Orthogonal Reactivity

The true power of Fmoc-D-Lys-OtBu·HCl lies in its orthogonal protection scheme. Orthogonality implies that one protecting group can be removed under specific chemical conditions without affecting the others, allowing for highly controlled, multi-step molecular assembly.

OrthogonalStrategy Core Fmoc-D-Lys-OtBu·HCl (CAS 2250436-42-9) EpsAmine Free ε-Amine (HCl salt) Immediate Conjugation (e.g., Fluorophores, Drugs) Core->EpsAmine Direct Acylation AlphaAmine Fmoc-Protected α-Amine Base-Labile (Piperidine) Core->AlphaAmine Deprotect for N-extension AlphaCarboxyl OtBu-Protected α-Carboxyl Acid-Labile (TFA) Core->AlphaCarboxyl Deprotect for C-extension

Orthogonal reactivity profile of Fmoc-D-Lys-OtBu·HCl enabling site-specific modifications.

Self-Validating Experimental Protocol: Site-Specific ε-Amine Derivatization

To ensure high-fidelity synthesis, the following protocol details the coupling of a generic carboxylic acid payload (R-COOH) to the ε-amine of Fmoc-D-Lys-OtBu·HCl, followed by N-terminal deprotection. Every step is paired with a self-validating quality control measure to ensure trustworthiness.

Phase 1: Freebasing the ε-Amine

  • Action: Dissolve 1.0 eq (461 mg, 1.0 mmol) of Fmoc-D-Lys-OtBu·HCl in 5 mL of anhydrous N,N-Dimethylformamide (DMF). Add 2.0 eq (348 µL, 2.0 mmol) of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The compound exists as a stable hydrochloride salt to prevent spontaneous intermolecular side-reactions during storage, as supported by 5[5]. DIPEA acts as a non-nucleophilic base to neutralize the HCl, liberating the highly nucleophilic free ε-amine. DMF is utilized due to its high dielectric constant, ensuring complete solvation of the hydrophobic Fmoc and OtBu moieties.

  • Self-Validation: Perform a Kaiser test on a 5 µL aliquot. A positive result (deep blue color) confirms the successful generation of the free primary amine.

Phase 2: Payload Activation and Regioselective Coupling

  • Action: In a separate vial, dissolve 1.1 eq of the payload (R-COOH) in 3 mL DMF. Add 1.1 eq of HATU and 2.0 eq of DIPEA. Stir for 5 minutes, then transfer this activated mixture to the lysine solution from Phase 1. Stir for 2 hours at room temperature.

  • Causality: HATU rapidly converts the payload's carboxylic acid into a highly reactive O-Atab ester. This prevents epimerization of the payload and drives the acylation of the ε-amine to completion. Because the α-amine is shielded by the Fmoc group and the α-carboxyl by the OtBu ester, the reaction is absolutely regioselective, a principle highlighted by 3[3] and 1[1].

  • Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the Fmoc-D-Lys-OtBu free base peak (m/z ~425.2 [M+H]+) and the emergence of the product mass confirms successful coupling. A subsequent negative Kaiser test (yellow color) validates the total consumption of the ε-amine.

Phase 3: Orthogonal N-Terminal Deprotection

  • Action: Treat the purified conjugate with a solution of 20% piperidine in DMF (v/v) for 15 minutes at room temperature.

  • Causality: Piperidine abstracts the acidic proton from the fluorenyl ring of the Fmoc group, triggering a β-elimination mechanism as described by []. This releases the free α-amine, priming the molecule for standard solid-phase or solution-phase N-terminal elongation. The OtBu ester remains completely unaffected under these basic conditions.

  • Self-Validation: Monitor the UV-Vis absorbance of the reaction mixture at 301 nm. The formation of the dibenzofulvene-piperidine adduct provides a quantifiable, real-time metric of Fmoc removal.

Pharmacological Impact of D-Isomer Incorporation

Beyond its synthetic utility, the stereochemistry of Fmoc-D-Lys-OtBu·HCl plays a pivotal role in drug development. Endogenous human proteases are stereoselective, predominantly recognizing and cleaving L-amino acid peptide bonds. By strategically incorporating D-lysine into a peptide sequence, researchers introduce severe steric hindrance at the enzymatic active site, a mechanism supported by [].

PKImpact DLys D-Lysine Incorporation (Chiral Inversion) Protease Protease Evasion (Steric Hindrance) DLys->Protease Prevents enzymatic cleavage HalfLife Extended Plasma Half-Life Protease->HalfLife Reduces clearance rate Efficacy Enhanced In Vivo Efficacy (Therapeutic Peptides) HalfLife->Efficacy Sustains target engagement

Logical pathway demonstrating the pharmacokinetic benefits of D-amino acid incorporation.

This chiral inversion dramatically reduces the clearance rate of the therapeutic peptide, extending its plasma half-life and sustaining target engagement without altering the fundamental physicochemical properties of the side chain.

References[3] Title: tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate - Benchchem: Chemical Structure and Properties

Source: Benchchem URL: [] Title: Fmoc-D-Lys-OtBu - (CAS 2250436-42-9) - BOC Sciences Source: BOC Sciences URL: [4] Title: Fmoc-D-Lys-OtBu·HCl, >99% | Ottokemi™ | India - Laboratory Chemicals Source: Ottokemi URL: [2] Title: Fmoc-D-Lys-OtBu HCl | C25H33ClN2O4 | CID 162420818 - PubChem Source: PubChem (NIH) URL: [5] Title: Fmoc-D-Lys-OtBu.HCl | 2413365-27-0 - Sigma-Aldrich Source: Sigma-Aldrich URL: [] Title: Fmoc Amino Acids - BOC Sciences Source: BOC Sciences URL: [1] Title: Nα -Fmoc-D-Lysine tert-butyl ester hydrochloride - Chem-Impex Source: Chem-Impex URL:

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing Fmoc-D-Lys-OtBu HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Fmoc-D-Lysine derivatives for solid-phase peptide synthesis (SPPS), focusing on commercial sourcing, quality control, and application. We will clarify a common point of ambiguity in nomenclature and provide field-proven insights into the selection and use of the most critical lysine building block for Fmoc-based synthesis.

Decoding the Building Block: Fmoc-D-Lys(Boc)-OH vs. Fmoc-D-Lys-OtBu HCl

In the field of peptide synthesis, precise control over reactive functional groups is paramount. The lysine residue, with its primary amine on the side chain (the ε-amino group), requires robust protection to prevent unwanted branching during peptide elongation.[1]

While the user query specified "Fmoc-D-Lys-OtBu HCl," it is critical to address a potential point of confusion.

  • Fmoc-D-Lys-OtBu HCl : This nomenclature implies the C-terminal carboxylic acid is protected as a tert-butyl (OtBu) ester. While this is a valid, specialized reagent sometimes used in fragment condensation, it is not the standard building block for stepwise SPPS. Some suppliers, like Bapeks, list this specific compound for such advanced applications.[2]

  • Fmoc-D-Lys(Boc)-OH : This is the universally adopted and indispensable building block for incorporating D-lysine in standard Fmoc-based SPPS.[][4] Here, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while the Nε-amino side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[4]

For the remainder of this guide, we will focus on Fmoc-D-Lys(Boc)-OH (CAS No: 92122-45-7), as it is the compound most relevant to the vast majority of researchers in drug development. The principles of supplier evaluation and quality control discussed herein are, however, broadly applicable.

The 'D' designation signifies the D-stereoisomer of lysine, which is often incorporated into therapeutic peptide designs to enhance stability against enzymatic degradation.[5] The orthogonality of the Fmoc and Boc protecting groups is the cornerstone of modern SPPS. The Fmoc group is removed at each cycle with a mild base (e.g., piperidine), while the Boc group remains stable, only to be removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[][4]

Lys D-Lysine Core Fmoc Nα-Fmoc Group (Base-Labile) Lys->Fmoc Protects N-terminus Boc Nε-Boc Group (Acid-Labile) Lys->Boc Protects Side Chain COOH α-Carboxyl Group (Coupling Site) Lys->COOH Activates for Coupling

Caption: Structure of Fmoc-D-Lys(Boc)-OH.

The Commercial Supplier Landscape

A reliable supply of high-purity amino acid derivatives is non-negotiable for successful peptide synthesis.[5] When sourcing Fmoc-D-Lys(Boc)-OH, researchers should consider purity, availability, documentation, and technical support.

SupplierPurity Offered (Typical)Available FormatsKey Features
Sigma-Aldrich (Merck) ≥98%Powder/CrystalsExtensive documentation (CoA, COO), broad availability, established quality systems.[6][7]
Bachem >99.0%5g, 25g, 100gHigh-purity reagents, specialization in amino acids and peptides, custom/bulk quotes available.[8]
AnaSpec Research GradeCustom/BulkSpecializes in peptide synthesis reagents and custom services, including GMP peptide production.[9]
MedChemExpress >99%PowderProvides detailed product data sheets including storage conditions and solubility protocols.[10]
AAPPTec Research GradeBulk QuantitiesOffers a wide range of Fmoc-protected amino acids for peptide synthesis.[11]
Matrix Innovation Research Grade10g, 25g, 100gFocus on amino acids, resins, and reagents for peptide synthesis.[12]

The Certificate of Analysis (CoA): A Scientist's Quality Pact

The Certificate of Analysis (CoA) is the most critical quality document accompanying your reagent.[13][14] It is a batch-specific report card that validates the material's identity and purity.[15]

Key Parameters to Scrutinize on a CoA for Fmoc-D-Lys(Boc)-OH:

  • Identity Confirmation (Mass Spectrometry): The CoA must show a mass spectrum where the observed molecular weight matches the theoretical weight (468.54 g/mol ). This confirms you have the correct molecule.[13]

  • Purity (HPLC): This is the most crucial quality metric. High-Performance Liquid Chromatography (HPLC) separates the target compound from any impurities. For most research applications, a purity of >97% is acceptable, while sensitive assays may require ≥99%.[13] The chromatogram should show a single, dominant peak.

  • Lot Number: This number is your link between the physical vial and the analytical data. Always ensure the lot number on the CoA matches the number on the product label.[15]

  • Date of Analysis: Confirms the data is recent and relevant to the product's shelf life.[16]

  • Laboratory Identification: The CoA should clearly state which laboratory performed the analysis.[16]

Experimental Protocol: Incorporation of Fmoc-D-Lys(Boc)-OH in SPPS

This section provides a standard, self-validating protocol for coupling Fmoc-D-Lys(Boc)-OH onto a resin-bound peptide chain.

Materials:

  • Fmoc-D-Lys(Boc)-OH

  • Peptide synthesis-grade Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF (v/v)

  • Activation Reagent: HBTU (0.5 M in DMF) or HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Resin with N-terminal free amine

Workflow:

SPPS_Workflow start Start: Resin-Peptide-NH2 deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash (3-5x) deprotection->wash1 coupling 4. Coupling Add activated aa to resin wash1->coupling activation 3. Pre-activation Fmoc-D-Lys(Boc)-OH + HBTU/DIPEA activation->coupling Add to resin wash2 5. DMF Wash (3-5x) coupling->wash2 end End: Resin-Peptide-Lys(Boc)-Fmoc wash2->end

Caption: Fmoc-SPPS cycle for Lysine incorporation.

Step-by-Step Methodology:

  • Resin Preparation: Start with the peptide-resin that has a free N-terminal amine from the previous cycle's deprotection step.

  • Amino Acid Activation (Causality: Carboxyl groups must be activated to react with the N-terminal amine):

    • In a separate vessel, dissolve 4 equivalents (eq.) of Fmoc-D-Lys(Boc)-OH in DMF.

    • Add 3.9 eq. of HBTU and 6 eq. of DIPEA.

    • Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color. This step ensures the coupling reagent activates the amino acid before it can cause side reactions on the resin.[1]

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.

  • Post-Coupling Wash:

    • Drain the reaction mixture.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Completion (Self-Validation):

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates the absence of free primary amines and thus a complete coupling reaction.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 10-20 minutes to remove the Fmoc group, exposing a new N-terminal amine for the next coupling cycle.[17]

Troubleshooting and Storage

  • Incomplete Coupling (Positive Kaiser Test): This can be caused by steric hindrance or poor reagent quality. To resolve, double the coupling time or perform a second coupling step with freshly activated amino acid before proceeding.

  • Storage: Fmoc-D-Lys(Boc)-OH is a stable powder. For optimal longevity, it should be stored at 2-8°C, protected from moisture.[6][7] MedChemExpress recommends long-term storage at -20°C.[10]

By understanding the chemical principles, carefully selecting suppliers, rigorously evaluating quality documentation, and employing validated protocols, researchers can confidently and successfully incorporate Fmoc-D-Lys(Boc)-OH into their synthetic peptides, advancing the frontiers of drug discovery and development.

References

  • Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Pub. Available at: [Link]

  • Fmoc-D-Lys(Boc)-OH. Matrix Innovation. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. PMC. Available at: [Link]

  • Fmoc-D-Lys(Boc)-OH. Anaspec. Available at: [Link]

  • Fmoc-D-Lys(Boc)-OH [92122-45-7]. Aapptec Peptides. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

  • Fmoc-D-Lys-OtBu.HCl. Bapeks. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Fmoc-D-Lys-OtBu.HCl. MilliporeSigma. Available at: [Link]

  • Reading and Interpreting Certificates of Analysis. Maple Research Labs. Available at: [Link]

  • H-L-Lys(Fmoc)-OtBu.HCl | 330795-57-8. BuyersGuideChem. Available at: [Link]

  • Understanding a Certificate of Analysis (CoA) for Peptide Research. Peptide Sciences. Available at: [Link]

  • Fmoc-D-Lys-OtBu·HCl, >99%. Ottokemi™. Available at: [Link]

  • How to Read a Peptide COA (Real vs Fake). Honest Peptide. Available at: [Link]

  • Complete Guide to Reading Chemical COAs (Certificate Analysis). Science Company. Available at: [Link]

  • How To Read a Certificate of Analysis (COA). Encore Labs. Available at: [Link]

Sources

Engineering Stability: The Fmoc-D-Lysine Scaffold in Therapeutic Peptide Development

[1]

Executive Summary: The Chiral Advantage

In modern peptide therapeutics, the transition from native L-amino acids to their D-enantiomers represents a critical strategy for overcoming the "proteolytic cliff"—the rapid degradation of peptides by endogenous proteases (e.g., trypsin, chymotrypsin) in human plasma.[1]

Fmoc-D-Lysine is not merely a mirror-image building block; it is a versatile scaffold . By combining the proteolytic resistance of D-chirality with the chemically reactive

Part 1: The Orthogonal Matrix

The power of the D-Lysine scaffold lies in orthogonality . To utilize the side chain for branching or cyclization without disrupting the main chain, the


Strategic Selection of Side-Chain Protection

Select the derivative based on your specific downstream modification needs.

Protecting GroupOrthogonalityRemoval ConditionsPrimary ApplicationRisk Factor
Alloc (Allyloxycarbonyl)Complete Pd(PPh

)

, Phenylsilane (Scavenger) in DCM
On-resin cyclization, Stapling, sensitive dye conjugationLow. Requires inert atmosphere (Argon) to preserve Pd catalyst.
Mtt (4-methyltrityl)Quasi-Orthogonal (Acid Labile)1% TFA in DCM (multiple short washes)Selective side-chain deprotection while keeping resin/tBu intactMedium. Prolonged exposure to 1% TFA can prematurely cleave peptide from hyper-acid-labile resins (e.g., 2-Cl-Trt).
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Base/Nucleophile 2% Hydrazine in DMFLarge-scale branching, aggregation-prone sequencesHigh. Hydrazine removes Fmoc. N-terminus must be Boc-protected or ivDde removed after full chain assembly.
Boc (tert-butyloxycarbonyl)Non-Orthogonal 95% TFA (Final Cleavage)Standard linear sequences, simple D-point mutationsNone. Standard SPPS usage.

Part 2: Experimental Protocols

Workflow 1: Selective Deprotection of Fmoc-D-Lys(Alloc)-OH

Use Case: Creating a "Stapled" Peptide or Lactam Bridge on-resin.

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    (Tetrakis(triphenylphosphine)palladium(0))[2]
  • Scavenger: Phenylsilane (PhSiH

    
    ) or Morpholine
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

  • Preparation: Swell the resin-bound peptide (with Fmoc-D-Lys(Alloc) incorporated) in DCM for 15 minutes. Ensure the vessel is under a stream of Argon/Nitrogen.[2]

  • Catalyst Mix: Dissolve Pd(PPh

    
    )
    
    
    (0.1 - 0.25 eq) and Phenylsilane (10 - 20 eq) in dry DCM. Note: The solution should be prepared immediately before use.
  • Reaction: Add the mixture to the resin. Agitate gently (shielded from light) for 30–60 minutes.

  • Wash Cycle (Critical): The Palladium catalyst sticks to the resin. Wash extensively:

    • DCM (3x)

    • 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (3x 5 min) – This chelates residual Pd.

    • DMF (5x)[3]

  • Validation: Perform a Kaiser Test. A blue resin indicates the

    
    -amine is free and ready for modification.
    
Workflow 2: Selective Deprotection of Fmoc-D-Lys(Mtt)-OH

Use Case: Conjugating a fluorophore or PEG chain to the side chain.

Protocol:

  • Wash: Wash resin with DCM (5x) to remove all traces of DMF (DMF interferes with acid cleavage).

  • Acid Pulse: Treat resin with 1% TFA / 3% TIS / 96% DCM .

    • TIS (Triisopropylsilane) is mandatory to quench the released trityl cation, preventing it from re-alkylating the peptide.

  • Cycle: Agitate for 2 minutes. Filter. Repeat this step 5–10 times.

    • Visual Cue: The solution will turn yellow/orange initially (trityl cation). Continue cycles until the solution drains clear.

  • Neutralization: Wash immediately with 5% DIPEA in DCM (3x) to neutralize the resin and prevent premature cleavage of the peptide from the linker.

Part 3: Visualization of Logic

Diagram 1: The Orthogonal Decision Tree

This decision tree guides the selection of the correct D-Lysine derivative based on the intended chemical outcome.

DLysineStrategyStartSelect Fmoc-D-Lys ScaffoldQ1Is Side-Chain Modification Required?Start->Q1NoModUse Fmoc-D-Lys(Boc)-OH(Standard SPPS)Q1->NoModNoQ2Is the Modification Acid-Sensitive?Q1->Q2YesQ3Does the sequence containMet, Trp, or Cys (oxidation prone)?Q2->Q3NoAllocPathUse Fmoc-D-Lys(Alloc)-OH(Pd(0) Removal)Q2->AllocPathYes (e.g., DNA/RNA conjugates)Q3->AllocPathYes (Avoids cation scrambling)MttPathUse Fmoc-D-Lys(Mtt)-OH(1% TFA Removal)Q3->MttPathNo (Standard branching)ivDdePathUse Fmoc-D-Lys(ivDde)-OH(Hydrazine Removal)Q3->ivDdePathNo (Large scale/Aggregating)

Caption: Selection logic for Fmoc-D-Lysine derivatives based on chemical compatibility and sequence sensitivity.

Part 4: Advanced Application – On-Resin Cyclization

Cyclization constrains the peptide into a bioactive conformation, often mimicking the

The "D-Lys to L-Glu" Lactam Bridge

This specific pairing is favored because the D-chirality of Lysine orients the side chain towards the L-Glutamic acid (i, i+4 spacing), facilitating ring closure without straining the backbone.

Workflow Logic:

  • Assembly: Synthesize the linear sequence using Fmoc-D-Lys(Alloc)-OH and Fmoc-Glu(OAll)-OH .

    • Note: Both must be Allyl-protected to be removed simultaneously.

  • Deprotection: Use the Pd(PPh

    
    )
    
    
    protocol (see Part 2) to strip both Alloc groups.[3][4]
  • Cyclization:

    • Reagent: PyBOP (3 eq) / HOAt (3 eq) / DIEA (6 eq) in DMF.

    • Why PyBOP? It is robust for on-resin cyclization where steric hindrance is high.

    • Time: 2–4 hours. Monitor via Kaiser test (Blue

      
       Colorless).
      
Diagram 2: Cyclization Pathway

CyclizationStep1Linear Assembly(Fmoc-SPPS)Step2Allyl Deprotection(Pd(PPh3)4)Step1->Step2Exposes D-Lys NH2& Glu COOHStep3Side-Chain Activation(PyBOP/HOAt)Step2->Step3Activates COOHStep4Lactam Cyclization(Amide Bond Formation)Step3->Step4IntramolecularAttack

Caption: Mechanism for on-resin lactamization using orthogonally protected D-Lysine and Glutamic Acid.

Part 5: Quality Control & Troubleshooting

Racemization Risks

While Fmoc chemistry minimizes racemization compared to Boc, the activation of D-amino acids requires care.

  • Risk: Using strong bases (high concentration DBU) or high temperatures (>75°C) during coupling can cause loss of chirality.

  • Solution: Use DIC/Oxyma Pure activation. Oxyma acts as a superior nucleophile that suppresses oxazolone formation (the primary pathway for racemization). Keep coupling temperature

    
     50°C for D-Lysine derivatives.
    
The "Hydrazine Trap" (ivDde users)

If using Fmoc-D-Lys(ivDde)-OH :

  • Problem: 2% Hydrazine (used to remove ivDde) partially removes the N-terminal Fmoc group.

  • Consequence: Double coupling at the N-terminus during subsequent steps (Insertion sequences).

  • Fix: Ensure the N-terminus is protected with Boc (if the synthesis is finished) or perform the ivDde branching step before removing the final Fmoc of the main chain (if feasible), or use the Alloc strategy instead.

Aggregation

D-peptides can adopt different secondary structures than L-peptides, sometimes leading to "difficult sequences" that aggregate on-resin.

  • Diagnosis: Incomplete coupling (positive Kaiser test) despite double coupling.

  • Remedy: Use Pseudoproline dipeptides or switch to a PEG-based resin (e.g., ChemMatrix) to improve solvation of the D-peptide chain.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of Orthogonal strategies including Alloc, Mtt, and ivDde).

  • Sigma-Aldrich. (2024). Selecting Orthogonal Building Blocks for Fmoc SPPS. Technical Guide.

  • BOC Sciences. (2024). Lysine as a Versatile Building Block for Peptides and Peptidomimetics.[][6] Application Note.

  • BenchChem. (2025).[1][2][6] The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. Whitepaper.

Advanced Technical Guide & Safety Data Sheet: Fmoc-D-Lys-OtBu HCl in Orthogonal Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-D-Lys-OtBu HCl (N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-lysine tert-butyl ester hydrochloride) is a highly specialized amino acid derivative engineered for advanced Solid-Phase Peptide Synthesis (SPPS). Unlike standard linear building blocks, this molecule features an inverted protection topology: the


-amino and 

-carboxyl groups are protected, while the

-amino side chain remains free as a hydrochloride salt. This guide provides an in-depth analysis of its physicochemical properties, comprehensive safety protocols, and field-proven methodologies for utilizing its orthogonal reactivity in the development of branched peptides, bioconjugates, and targeted radiotherapeutics.

Part 1: Physicochemical Profile & Molecular Topology

Understanding the structural logic of Fmoc-D-Lys-OtBu HCl is critical for predicting its behavior in synthetic workflows. The molecule relies on a tri-orthogonal state:

  • 
    -Amino Group:  Protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.
    
  • 
    -Carboxyl Group:  Protected by the acid-labile tert-butyl (OtBu) ester.
    
  • 
    -Amino Group:  Unprotected but protonated as a hydrochloride (HCl) salt.
    

Causality of the HCl Salt: Why is the side chain supplied as an HCl salt rather than a free base? The


-amine is highly nucleophilic. If left as a free base during long-term storage, it could undergo intermolecular aminolysis by attacking the OtBu ester or the Fmoc group of adjacent molecules, leading to spontaneous polymerization and degradation. Protonation via HCl renders the amine non-nucleophilic, ensuring extended shelf stability at 2–8 °C[1].
Table 1: Physicochemical & Identification Data
PropertyQuantitative / Qualitative Value
Chemical Name N-

-Fmoc-D-lysine tert-butyl ester hydrochloride
CAS Numbers 2413365-27-0 / 2250436-42-9
Molecular Formula C₂₅H₃₃ClN₂O₄ (or C₂₅H₃₂N₂O₄·HCl)
Molecular Weight 461.00 g/mol
Appearance White to off-white crystalline powder
Storage Temperature 2 - 8 °C (Strictly desiccated)

Part 2: Material Safety Data Sheet (MSDS) & Handling Protocols

While Fmoc-D-Lys-OtBu HCl is not classified as acutely lethal, it presents specific occupational hazards typical of fine synthetic organic powders. Strict adherence to the following protocols ensures both operator safety and reagent integrity.

Table 2: GHS Hazard Identification & Precautionary Measures
GHS CategoryStatements & Codes
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
Engineering Controls & Emergency Response
  • Handling Causality: The compound must be handled inside a Class II biological safety cabinet or a chemical fume hood. The crystalline powder can easily become airborne; inhalation of the dust (H332, H335) causes micro-abrasions and irritation in the respiratory tract.

  • Storage Causality: Store sealed at 2–8 °C under inert gas (Argon/Nitrogen) with desiccants. Ambient moisture can slowly hydrolyze the OtBu ester or degrade the Fmoc group via base-catalyzed mechanisms if trace ambient amines are present[].

  • First Aid: In case of skin contact, flush with copious amounts of water and wash with mildly acidic soap to neutralize any trace basicity. For eye contact, irrigate continuously for 15 minutes and seek ophthalmological evaluation.

Part 3: Mechanistic Role in Orthogonal Peptide Synthesis

Fmoc-D-Lys-OtBu HCl is a foundational reagent in modern drug discovery, particularly for synthesizing protease-resistant therapeutics and targeted radioligands (e.g., PSMA inhibitors for prostate cancer)[3].

The Advantage of the D-Isomer

Endogenous human proteases are stereospecific, exclusively cleaving peptide bonds formed by L-amino acids. The incorporation of the D-lysine enantiomer introduces a chiral inversion that effectively blinds the peptide to enzymatic degradation. This structural modification dramatically increases the in vivo half-life of the resulting peptide, a critical requirement for therapeutic efficacy[].

The Orthogonal Protection Strategy

In advanced peptide assembly, "orthogonality" refers to the ability to remove one protecting group without affecting the others. Fmoc-D-Lys-OtBu HCl provides a perfect tri-orthogonal system[4]:

  • Site 1 (

    
    -Amine):  Available immediately upon neutralization for attaching fluorophores, PEG chains, or chelators (like DOTA).
    
  • Site 2 (

    
    -Amine):  Fmoc is cleaved by weak bases (20% Piperidine), leaving the OtBu ester intact.
    
  • Site 3 (

    
    -Carboxyl):  OtBu is cleaved by strong acids (95% TFA), leaving the Fmoc group intact.
    

Orthogonal_Strategy Start Fmoc-D-Lys-OtBu HCl (Protected α-N, α-C; Free ε-N) Neutralize Step 1: Neutralization (DIPEA) Converts ε-NH3+ to ε-NH2 Start->Neutralize Base Addition (Removes HCl) Conjugation Step 2: Side-Chain Conjugation (e.g., DOTA, Fluorophore) Neutralize->Conjugation R-COOH + HATU (Amide Bond Formation) FmocDeprot Step 3A: Fmoc Deprotection (20% Piperidine/DMF) Conjugation->FmocDeprot Base Cleavage (Leaves OtBu Intact) OtBuDeprot Step 3B: OtBu Deprotection (95% TFA/Scavengers) Conjugation->OtBuDeprot Acid Cleavage (Leaves Fmoc Intact) Elongation N-Terminal Elongation (Standard SPPS) FmocDeprot->Elongation Amino Acid + Activator C_Terminal C-Terminal Elongation (Inverse SPPS) OtBuDeprot->C_Terminal Amine + Activator

Figure 1: Orthogonal functionalization pathway of Fmoc-D-Lys-OtBu HCl demonstrating selective site activation.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes an analytical checkpoint to confirm chemical conversion before proceeding.

Protocol 1: Orthogonal Side-Chain Conjugation ( -Amine Functionalization)

Objective: Couple a functional moiety (e.g., DOTA chelator) to the free


-amine while preserving the 

-Fmoc and

-OtBu groups.
  • Resin Swelling & Amine Neutralization:

    • Action: Suspend the peptide-resin in Dimethylformamide (DMF) for 30 minutes. Add 5% N,N-Diisopropylethylamine (DIPEA) in DMF and agitate for 5 minutes.

    • Causality: The

      
      -amine is chemically locked as an inert HCl salt. DIPEA acts as a non-nucleophilic base to scavenge the chloride ion, converting the unreactive 
      
      
      
      -NH₃⁺ into a highly nucleophilic
      
      
      -NH₂, priming it for acylation.
  • Activation of the Conjugate:

    • Action: Pre-activate the incoming carboxylic acid (e.g., DOTA-tris(tBu) ester) using HATU and DIPEA (1:0.9:2 molar ratio) in DMF for 3 minutes.

    • Causality: HATU converts the stable carboxylic acid into a highly reactive O-At ester. The deliberate under-stoichiometry of HATU (0.9 eq) prevents the irreversible capping of the

      
      -amine by unreacted uronium species.
      
  • Coupling & Self-Validation (Kaiser Test):

    • Action: Add the activated mixture to the resin. Agitate for 2 hours at room temperature. Wash thoroughly with DMF (5 x 1 min). Perform a Kaiser (Ninhydrin) test.

    • Validation Mechanism: The Kaiser test reacts specifically with primary amines to form a deep blue Ruhemann's purple complex. A colorless/yellow resin bead indicates 100% conversion of the

      
      -amine, self-validating the completion of the conjugation step.
      
Protocol 2: -Amino Deprotection & Chain Elongation

Objective: Remove the Fmoc group to allow for N-terminal peptide elongation.

  • Fmoc Cleavage:

    • Action: Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes.

    • Causality: Piperidine acts as a secondary amine base, abstracting the acidic proton from the fluorenyl ring. This triggers an E1cB elimination mechanism, releasing dibenzofulvene and CO₂, exposing the free

      
      -amine.
      
  • Self-Validation (UV Spectrophotometry):

    • Action: Collect the piperidine wash fractions and measure UV absorbance at 301 nm.

    • Validation Mechanism: The released dibenzofulvene reacts with piperidine to form a stable adduct that strongly absorbs at 301 nm. By applying the Beer-Lambert law, the exact millimolar yield of deprotection can be quantified, validating that the Fmoc removal was completely successful without relying on assumptions[].

References

  • PubChem , "Fmoc-D-Lys-OtBu HCl | C25H33ClN2O4 | CID 162420818". National Center for Biotechnology Information. Available at:[Link]

  • Iris Biotech GmbH , "LYSINE - Amino Acids & Derivatives". Iris Biotech Knowledge Base. Available at:[Link]

Sources

Methodological & Application

Application Note: Protocol for Selective Acylation of Fmoc-D-Lys-OtBu · HCl Side Chain

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the protocol for the selective


-amino acylation of Fmoc-D-Lys-OtBu hydrochloride . This specific derivative is a critical scaffold in the synthesis of peptidomimetics, branched peptides, and lipopeptides (e.g., semaglutide analogs).

The core challenge addressed here is the chemoselectivity required to modify the


-amine without disturbing the base-labile 

-Fmoc group or the acid-labile

-tert-butyl ester (OtBu). While standard lysine side-chain modification is routine, the presence of the Fmoc group imposes a strict ceiling on basicity, prohibiting the use of strong bases or large excesses of tertiary amines which can trigger premature Fmoc deprotection via

-elimination.

Chemical Strategy & Mechanistic Insight

The Substrate Architecture

The starting material, Fmoc-D-Lys-OtBu · HCl , presents three distinct chemical environments:

  • 
    -Amine (Fmoc-protected):  Stable to acid; labile to secondary amines (piperidine) and strong tertiary bases over time.[1]
    
  • 
    -Carboxylate (OtBu-protected):  Stable to base; labile to strong acids (TFA/HCl).
    
  • 
    -Amine (Protonated, 
    
    
    
    ):
    The target nucleophile. Currently dormant as a salt.
The Basicity Paradox

To react, the


-amine must be deprotonated (

). This requires a base.[1][2][3] However, the Fmoc group is susceptible to degradation by bases via the E1cB mechanism, yielding dibenzofulvene.
  • Critical Insight: The pKa of the

    
    -ammonium is 
    
    
    
    . The pKa of the proton on the 9-fluorenyl ring (Fmoc) is
    
    
    , but the elimination is kinetically accessible with bases like DBU or Piperidine.
  • Solution: We utilize N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) .[3] These are sterically hindered tertiary amines. While they can cleave Fmoc over long exposures or high concentrations, they are safe when used stoichiometrically (2.0–2.2 equivalents) at room temperature for short durations [1, 2].

Acylation Reagents

To ensure selectivity and mild conditions, N-Hydroxysuccinimide (NHS) esters are the preferred acylating agents. They react rapidly with primary amines at near-neutral pH and do not generate strong acidic byproducts (unlike acid chlorides which generate HCl), reducing the buffer capacity needed.

Experimental Workflow Visualization

The following diagram illustrates the reaction pathway and the critical "Danger Zone" where Fmoc stability is compromised.

G Substrate Fmoc-D-Lys-OtBu · HCl (Dormant Salt) Intermediate Free ε-Amine (Reactive) Substrate->Intermediate Neutralization (Fast) Base DIPEA (2.1 eq) Base->Intermediate Product Fmoc-D-Lys(Acyl)-OtBu (Target) Intermediate->Product Acylation (1-4 hours) SideReaction Fmoc Cleavage (Impurity) Intermediate->SideReaction Excess Base / Time > 12h Reagent R-CO-OSu (NHS Ester) Reagent->Product

Figure 1: Reaction logic flow. Note the competitive pathway to Fmoc cleavage if base exposure is prolonged.

Detailed Protocol

Materials Required
  • Substrate: Fmoc-D-Lys-OtBu · HCl (Purity >98%)

  • Acylating Agent: Palmitic acid NHS ester (Pal-OSu) or generic R-CO-OSu.

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if the acyl chain is highly hydrophobic).

  • Base: DIPEA (Diisopropylethylamine), anhydrous.

  • Quench: 5% Citric Acid or 0.5M KHSO

    
     (aq).
    
  • Drying: Na

    
    SO
    
    
    
    , anhydrous.
Step-by-Step Procedure
Step 1: Solubilization and Neutralization
  • Weigh 1.0 mmol (approx. 461 mg) of Fmoc-D-Lys-OtBu · HCl into a round-bottom flask.

  • Add 10 mL of anhydrous DCM (Concentration ~0.1 M).

    • Note: The salt may not fully dissolve initially in DCM.

  • Add 2.1 mmol (366

    
    L) of DIPEA dropwise while stirring.
    
    • Observation: The solution should clarify as the free amine is generated and the lipophilic Fmoc/OtBu groups interact with the solvent.

    • Critical Check: Do not exceed 2.5 eq of DIPEA.

Step 2: Acylation Reaction
  • Dissolve 1.05 mmol (1.05 eq) of the NHS-ester (e.g., Palmitic acid NHS ester) in 2-3 mL of DCM.

  • Add the NHS-ester solution to the lysine solution dropwise over 5 minutes.

  • Stir at Room Temperature (20–25°C) under inert atmosphere (

    
    ).
    
  • Time: Typically 2–4 hours.

    • Monitoring: Check via TLC (System: Hexane/EtOAc 1:1) or HPLC.[2][4] Look for the disappearance of the free amine (ninhydrin positive) and appearance of the product (UV active, ninhydrin negative).

Step 3: Workup (The "Purification by Extraction" Method)

Since the product is fully protected, it is highly lipophilic. We rely on phase separation to remove salts and unreacted amine.

  • Dilute reaction mixture with 50 mL DCM .

  • Wash 1 (Acidic): Wash with 25 mL of 5% Citric Acid or 0.5M KHSO

    
     .
    
    • Purpose: Protonates any unreacted

      
      -amine and removes excess DIPEA. The low pH (~3-4) preserves the OtBu ester (which requires strong acid like TFA to cleave) but ensures removal of bases.
      
  • Wash 2 (Basic): Wash with 25 mL of 5% NaHCO

    
     .
    
    • Purpose: Removes the N-hydroxysuccinimide (NHS) byproduct and any hydrolyzed free acid from the acylating agent.

  • Wash 3 (Neutral): Wash with 25 mL Brine (saturated NaCl).

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotovap) at < 40°C.

Step 4: Final Isolation
  • The resulting residue is often a white foam or solid.

  • If high purity is required (>99%), recrystallize from EtOAc/Hexane or perform flash column chromatography (Silica gel, eluting with Hexane

    
     EtOAc gradient).
    

Quantitative Data Summary

ParameterSpecification / RangeReason
DIPEA Equivalents 2.0 – 2.2 eq1.0 eq neutralizes HCl; 1.0 eq drives reaction. Excess >2.5 risks Fmoc loss.
Temperature 20°C – 25°CHigher temps increase risk of racemization and Fmoc cleavage.
Concentration 0.1 M – 0.2 MHigh concentration favors acylation kinetics over side reactions.
Yield (Typical) 85% – 95%Losses primarily due to workup handling, not reaction inefficiency.
Racemization < 0.5%D-configuration is stable under these mild basic conditions.

Troubleshooting & Expert Tips

Issue: Fmoc Cleavage Observed (Dibenzofulvene detected)
  • Cause: Excess base or reaction time too long (>12 hours).

  • Remedy: Switch base from DIPEA to NMM (N-Methylmorpholine) . NMM is less basic (pKa ~7.4) than DIPEA (pKa ~10.5) and significantly reduces Fmoc elimination risk [3].

Issue: Poor Solubility of NHS Ester
  • Cause: Long-chain fatty acids (Palmitate, Stearate) are poorly soluble in pure DCM.

  • Remedy: Use a solvent mixture of DCM:DMF (4:1) . DMF aids solubility but requires more thorough washing (water washes) during workup to remove.

Issue: Product is an Oil/Gel
  • Cause: Residual solvent or inherent property of lipopeptides.

  • Remedy: Triturate the oil with cold Diethyl Ether or Pentane . This often precipitates the product as a white solid.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][5][6] Chemical Reviews, 109(6), 2455-2504.

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214.

  • Carpino, L. A., et al. (2003). "The 9-Fluorenylmethoxycarbonyl Family of Base-Labile Amino-Protecting Groups."[6] Accounts of Chemical Research, 20(6), 401-411.

  • Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27.

Sources

Application Note: Convergent Synthesis of Proteolytically Stable D-Lysine Dendrimers Using Fmoc-D-Lys-OtBu·HCl

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Causality

Dendrimers based on poly(lysine) are highly valued in drug delivery, gene therapy, and molecular imaging due to their biocompatibility and well-defined, monodisperse structures. However, conventional L-lysine dendrimers are susceptible to rapid enzymatic degradation in vivo. Substituting L-lysine with D-lysine drastically enhances proteolytic resistance, improving the pharmacokinetic stability of the dendritic scaffold[].

The synthesis of highly pure, structurally perfect dendrimers requires precise control over branching. The use of orthogonally protected lysine residues is the gold standard for creating well-defined dendritic structures without deletion defects[2]. The building block Fmoc-D-Lys-OtBu·HCl (Nα-Fmoc-D-lysine tert-butyl ester hydrochloride) is uniquely suited as a focal point for the convergent synthesis of D-lysine dendrons. It serves as a versatile starting material for complex peptide architectures[3] by offering a tri-orthogonal strategy:

  • ε-Amine (Free, HCl salt): Allows immediate coupling of the first branching monomer without prior deprotection.

  • α-Amine (Fmoc-protected): Base-labile, allowing sequential, controlled growth of the second branch.

  • C-Terminus (OtBu-protected): Acid-labile, protecting the focal point during dendron growth and enabling final activation for core-coupling.

Mechanistic Causality in Synthesis Design

The convergent approach builds the dendrimer from the surface inward toward the core. To maintain orthogonality with the OtBu focal point (which is acid-labile), the surface branching monomers must utilize a protecting group stable to both base (Fmoc removal) and acid (OtBu removal). Therefore, Z-D-Lys(Z)-OH (benzyloxycarbonyl-protected) is selected as the branching monomer.

  • Base Selection (DIPEA vs. TEA): The HCl salt of Fmoc-D-Lys-OtBu must be neutralized in situ. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile during the activation of the incoming branching unit.

  • Coupling Reagents: HBTU/HOBt is highly efficient for Generation 1 (G1) synthesis. However, as steric crowding increases at the focal point in higher generations, switching to HATU/HOAt is mechanistically required to stabilize the active ester intermediate and accelerate aminolysis.

  • Cleavage Cocktail: Cleavage of the OtBu ester is achieved using Trifluoroacetic acid (TFA). Triisopropylsilane (TIPS) is included as a carbocation scavenger to prevent the re-alkylation of the dendron by liberated tert-butyl cations.

Workflow Visualization

G cluster_0 G1 Dendron Synthesis cluster_1 Core Assembly A Fmoc-D-Lys-OtBu·HCl (Focal Point) B Neutralization & ε-Coupling (Z-D-Lys(Z)-OH + HBTU/DIPEA) A->B C Intermediate 1 (Fmoc-α, Z-ε-branched) B->C D Fmoc Deprotection (20% Piperidine in DMF) C->D E α-Coupling (Z-D-Lys(Z)-OH + HBTU/DIPEA) D->E F G1 Dendron (OtBu Protected) (Fully Z-protected surface) E->F G OtBu Cleavage (TFA/DCM/TIPS) F->G H G1 Dendron Acid (Reactive Focal Point) G->H I Core Coupling & Z-Deprotection (Diamine Core, then Pd/C H2) H->I J Intact D-Lysine Dendrimer I->J

Convergent synthesis workflow of D-Lysine dendrimers utilizing a Z-protection strategy.

Experimental Protocols (Solution-Phase)

Note: This is a self-validating protocol. Do not proceed to subsequent steps without confirming quantitative conversion via the validation checkpoints, as unreacted amines will propagate irreversible deletion defects.

Protocol A: Synthesis of G1 Dendron (Z-Protected Surface)

Materials: Fmoc-D-Lys-OtBu·HCl, Z-D-Lys(Z)-OH, HBTU, DIPEA, DMF, Piperidine.

  • ε-Amine Coupling:

    • Dissolve Fmoc-D-Lys-OtBu·HCl (1.0 eq) and Z-D-Lys(Z)-OH (1.2 eq) in anhydrous DMF to a concentration of 0.1 M.

    • Add DIPEA (3.0 eq) to neutralize the HCl salt and establish a basic environment.

    • Add HBTU (1.2 eq) to initiate coupling. Stir at room temperature for 2 hours.

    • Validation Checkpoint: Perform LC-MS. The mass must strictly reflect the [M+H]+ of the Fmoc/Z intermediate. Do not proceed if starting material >1% is detected.

    • Workup: Dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

  • α-Amine Deprotection:

    • Dissolve the intermediate in 20% Piperidine in DMF. Stir for 30 minutes at room temperature.

    • Validation Checkpoint: UV absorbance at 301 nm confirms dibenzofulvene-piperidine adduct formation.

    • Precipitate the product in cold diethyl ether to remove piperidine and organic byproducts. Centrifuge and dry the pellet.

  • α-Amine Coupling:

    • Dissolve the deprotected intermediate (1.0 eq) and Z-D-Lys(Z)-OH (1.5 eq) in DMF.

    • Add DIPEA (3.0 eq) and HBTU (1.4 eq). Stir for 3 hours.

    • Workup: Repeat the EtOAc extraction and washing steps from Step 1. This yields the fully protected G1 Dendron with an intact OtBu focal point.

Protocol B: Focal Point Activation and Core Coupling
  • OtBu Cleavage (Focal Point Activation):

    • Treat the G1 Dendron with a cleavage cocktail of TFA/DCM/TIPS (50:45:5 v/v/v) for 2 hours at room temperature. The Z groups on the surface will remain completely intact.

    • Validation Checkpoint: Post-cleavage, LC-MS must show complete disappearance of the +56 Da (tBu) mass. The presence of +56 Da indicates incomplete cleavage, requiring an additional 1 hour in the TFA cocktail.

    • Concentrate under a stream of N₂ and precipitate in cold ether to yield the G1 Dendron Acid.

  • Core Coupling:

    • Dissolve the G1 Dendron Acid (2.2 eq) and a diamine core (e.g., ethylenediamine, 1.0 eq) in DMF.

    • Add HATU (2.2 eq) and DIPEA (6.0 eq). Stir for 12 hours.

  • Global Surface Deprotection:

    • Dissolve the assembled dendrimer in MeOH. Add 10% Pd/C (catalytic amount) and stir vigorously under an H₂ atmosphere (1 atm) for 12 hours to remove all surface Z groups.

    • Filter through a Celite pad to remove the palladium catalyst and lyophilize the filtrate to yield the final pure D-Lysine dendrimer.

Quantitative Analysis & Validation Data

The following table summarizes the expected quantitative parameters, reaction times, and mass spectrometry validation targets for a standard G1 synthesis using an ethylenediamine (EDA) core.

Synthesis StageBranching MonomerCoupling Reagent / BaseReaction TimeExpected YieldLC-MS Validation Target (m/z)
G1 Dendron (Protected) Z-D-Lys(Z)-OHHBTU / DIPEA2 - 3 hrs85 - 90%[M+H]⁺ 996.1
G1 Dendron (Acid) N/A (TFA Cleavage)N/A2 hrs>95%[M+H]⁺ 940.1
G1 Dendrimer (Z-Protected) G1 Dendron AcidHATU / DIPEA12 hrs70 - 80%[M+H]⁺ 1904.3
G1 Dendrimer (Final) N/A (Pd/C, H₂)N/A12 hrs>98%[M+H]⁺ 831.1

References

1.[2] Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. ACS Omega. 2.[] Fmoc-D-Lys-OtBu - (CAS 2250436-42-9) - BOC Sciences Amino Acid. BOC Sciences. 3.[3] Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PMC.

Sources

Application Note: Solution-Phase Synthesis of Pre-Lipidated Building Blocks for Protease-Resistant GLP-1 Agonists Using Fmoc-D-Lys-OtBu HCl

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Process Scientists Content Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The therapeutic landscape for type 2 diabetes and obesity has been revolutionized by Glucagon-Like Peptide-1 receptor agonists (GLP-1RAs). To overcome the rapid in vivo degradation of native GLP-1 by dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase (NEP), modern drug development relies on two critical peptide modifications: lipidation and stereochemical substitution [1][2].

While lipidation (e.g., attachment of palmitic or stearic acid via hydrophilic spacers) promotes non-covalent binding to human serum albumin (HSA) to extend half-life, the introduction of D-amino acids—specifically D-Lysine —confers profound resistance against trypsin-like proteolytic cleavage[].

Fmoc-D-Lys-OtBu HCl (CAS: 2413365-27-0) is an indispensable building block for synthesizing these advanced GLP-1 analogs[4][5]. It features an orthogonal protection scheme:

  • 
    -Amine:  Protected by the base-labile Fmoc group.
    
  • C-Terminus: Protected by the acid-labile tert-butyl (OtBu) ester.

  • 
    -Amine:  Supplied as a free amine hydrochloride salt, ready for immediate site-specific conjugation.
    
The Strategic Advantage of Pre-Lipidation

Traditionally, lipidation is performed on-resin during Solid-Phase Peptide Synthesis (SPPS) using selectively deprotectable groups like Mtt or ivDde. However, on-resin lipidation often suffers from steric hindrance, incomplete coupling of bulky fatty acids, and the risk of premature peptide cleavage from acid-labile resins (e.g., 2-CTC).

By utilizing Fmoc-D-Lys-OtBu HCl, chemists can synthesize a pre-lipidated building block in solution . This allows for rigorous purification of the lipidated cassette before it is introduced into the automated SPPS workflow, drastically improving the final API yield and purity.

Comparative Analysis: On-Resin vs. Pre-Lipidated Strategy

The following table summarizes the quantitative and qualitative advantages of utilizing the Fmoc-D-Lys-OtBu HCl solution-phase strategy compared to traditional on-resin modification.

ParameterTraditional On-Resin Lipidation (Mtt/ivDde)Pre-Lipidated Strategy (Fmoc-D-Lys-OtBu HCl)
Coupling Efficiency (Lipid) 60% – 85% (Sterically hindered)>95% (Homogeneous solution kinetics)
Crude API Purity 50% – 70% (Prone to deletion sequences)85% – 95% (Impurities removed pre-SPPS)
Risk of

-Amine Deprotection
High (Hydrazine/TFA side-reactions)Zero (Orthogonal pre-assembly)
Scale-Up Suitability Poor (Requires massive solvent excess)Excellent (Standard organic workup)
Overall Yield (Final GLP-1) 15% – 25%35% – 50%

Workflow Visualization

The following diagram illustrates the chemical workflow, demonstrating how the orthogonal protecting groups of Fmoc-D-Lys-OtBu HCl are leveraged to create the final SPPS-ready building block.

ChemicalWorkflow A Fmoc-D-Lys-OtBu HCl (Starting Material) B Neutralization (3 eq DIPEA) A->B C Coupling Reaction (+ Palmitoyl-AEEA-AEEA-OH & HATU) B->C D Intermediate: Fmoc-D-Lys(Palm-AEEA-AEEA)-OtBu C->D Amide Bond Formation E Acidic Cleavage (TFA/TIPS/H2O) D->E OtBu Removal F Final Building Block: Fmoc-D-Lys(Palm-AEEA-AEEA)-OH E->F Ready for SPPS

Caption: Solution-phase synthesis workflow of a pre-lipidated D-Lysine building block for SPPS.

Experimental Protocol: Synthesis of Fmoc-D-Lys(Palmitoyl-AEEA-AEEA)-OH

Note: This protocol describes the synthesis of a D-Lysine building block conjugated to a Palmitoyl-AEEA-AEEA cassette (AEEA = [2-(2-Aminoethoxy)ethoxy]acetic acid), a common spacer in GLP-1 analogs.

Phase 1: Neutralization and Coupling

Causality Check: Fmoc-D-Lys-OtBu HCl is supplied as a hydrochloride salt to prevent auto-condensation[5]. It requires a non-nucleophilic base (DIPEA) to liberate the free


-amine prior to coupling.
  • Preparation: Dissolve 10.0 mmol (4.61 g) of Fmoc-D-Lys-OtBu HCl and 10.0 mmol of Palmitoyl-AEEA-AEEA-OH in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 10.5 mmol (3.99 g) of HATU to the reaction flask. Stir for 5 minutes at room temperature.

  • Neutralization & Initiation: Dropwise, add 30.0 mmol (5.2 mL) of N,N-Diisopropylethylamine (DIPEA). Note: 1 eq of DIPEA is consumed neutralizing the HCl salt; the remaining 2 eq drive the HATU-mediated coupling.

  • Reaction: Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

  • Validation Checkpoint 1: Perform LC-MS analysis. The reaction is complete when the starting material mass (m/z 425[M-HCl+H]+) is fully consumed, and the product mass is observed.

Phase 2: Workup and Isolation
  • Dilution: Dilute the reaction mixture with 200 mL of Ethyl Acetate (EtOAc).

  • Washing: Wash the organic layer sequentially with:

    • 5% aqueous

      
       (2 × 100 mL) to remove excess DIPEA.
      
    • Saturated aqueous

      
       (2 × 100 mL) to remove unreacted acids.
      
    • Brine (1 × 100 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield Fmoc-D-Lys(Palmitoyl-AEEA-AEEA)-OtBu  as a viscous oil or foam.
    
Phase 3: Global Acidic Cleavage of the OtBu Ester

Causality Check: The tert-butyl ester must be removed to expose the C-terminal carboxylic acid for subsequent SPPS. The Fmoc group is completely stable to these acidic conditions[].

  • Cleavage Cocktail: Prepare 50 mL of a cleavage cocktail consisting of TFA / Triisopropylsilane (TIPS) /

    
     (95:2.5:2.5 v/v).
    
  • Deprotection: Dissolve the intermediate from Phase 2 in the cleavage cocktail. Stir at room temperature for 2 hours.

  • Concentration: Evaporate the TFA under a stream of nitrogen or reduced pressure until ~10 mL of volume remains.

Phase 4: Final Precipitation & Validation
  • Precipitation: Add the concentrated solution dropwise into 100 mL of ice-cold diethyl ether. A white precipitate will form immediately.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry under a vacuum.

  • Validation Checkpoint 2: Analyze the final product via RP-HPLC (C18 column, gradient

    
    /MeCN with 0.1% TFA). Confirm the loss of the OtBu group (-56 Da) via LC-MS. The resulting Fmoc-D-Lys(Palmitoyl-AEEA-AEEA)-OH  is now ready for direct use in automated SPPS.
    

Biological Impact & Pharmacokinetics

Once the pre-lipidated D-Lysine building block is incorporated into the GLP-1 agonist backbone, it exerts a dual-action pharmacokinetic enhancement. The D-amino acid stereocenter prevents enzymatic docking by DPP-4, while the palmitoyl chain facilitates reversible binding to serum albumin, shielding the peptide from renal clearance[1][].

BioPathway A D-Lys GLP-1 Analog Protease Resistant B Serum Albumin Non-covalent Binding A->B Lipophilic Tail (Half-life Extension) C GLP-1 Receptor Pancreatic β-cells A->C Receptor Agonism D Adenylyl Cyclase cAMP Elevation C->D Gαs Protein E Insulin Secretion Glucose Homeostasis D->E PKA / Epac2

Caption: Pharmacokinetic and pharmacodynamic pathway of lipidated D-Lys GLP-1 receptor agonists.

References

  • National Center for Biotechnology Information (PubChem) . Fmoc-D-Lys-OtBu HCl | C25H33ClN2O4 | CID 162420818. Retrieved from[Link]

  • National Institutes of Health (PMC) . Glucagon-like peptide 1 (GLP-1). Retrieved from [Link]

  • GenScript . Diabetes and Obesity Peptides. Retrieved from[Link]

Sources

Technical Application Note: Strategic Synthesis of Fmoc-D-Lys(Palmitoyl-Glu-OtBu)-OH

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, high-purity synthesis of Fmoc-D-Lys(Palmitoyl-Glu-OtBu)-OH .

This intermediate is a critical building block for the synthesis of long-acting GLP-1 receptor agonists (e.g., analogs of Liraglutide). While standard protocols often describe the L-isomer, this guide specifically addresses the D-Lysine variant as requested, which is frequently employed in peptidomimetic studies to enhance proteolytic stability.

Part 1: Executive Summary & Mechanistic Strategy

The synthesis of Fmoc-D-Lys(Palmitoyl-Glu-OtBu)-OH presents a specific regiochemical challenge: selectively acylating the


-amino group of the lysine side chain while preserving the 

-amino functionality for subsequent Fmoc protection (or retaining an existing Fmoc group) and ensuring the correct orientation of the Glutamic acid linker.
The "Copper(II) Chelation" Strategy

While solid-phase approaches exist, they are cost-prohibitive for generating gram-to-kilogram quantities of the building block itself. This guide utilizes the Copper(II) Complexation Method .

Why this method?

  • Absolute Regioselectivity: Copper(II) ions form a stable, square-planar chelate with the

    
    -amino and 
    
    
    
    -carboxyl groups of free Lysine. This effectively "masks" the backbone, leaving the
    
    
    -amine free for acylation.
  • Cost Efficiency: It allows the use of inexpensive H-D-Lys-OH rather than pre-protected Fmoc-D-Lys(Mtt)-OH.

  • Purity: It prevents the formation of di-acylated byproducts (N

    
    , N
    
    
    
    -bis-Palmitoyl-Glu), a common impurity in direct acylation methods.
Structural Breakdown
  • Backbone: D-Lysine (providing resistance to trypsin cleavage).

  • Linker:

    
    -Glutamyl spacer (Glu linked via 
    
    
    
    -COOH).
  • Lipid Moiety: Palmitoyl (C16) attached to the Glu

    
    -amine.
    
  • Protection: Glu

    
    -COOH is protected as a tert-butyl ester (OtBu) to prevent side reactions during peptide coupling.[1]
    

Part 2: Synthesis of the Activated Side Chain

Reagent: Palmitoyl-Glu(OSu)-OtBu[2]

Before modifying the Lysine, the lipidated Glutamic acid linker must be prepared and activated.

Step 1: Palmitoylation of H-Glu-OtBu
  • Reagents: Palmitic acid N-hydroxysuccinimide ester (Pal-OSu), H-Glu-OtBu, Triethylamine (TEA), THF/Water.

  • Mechanism: The Pal-OSu reacts selectively with the free amine of H-Glu-OtBu. The

    
    -carboxyl is protected by the t-butyl group, and the 
    
    
    
    -carboxyl remains free (as a carboxylate in basic solution).

Protocol:

  • Dissolve H-Glu-OtBu (1.0 eq) in a 1:1 mixture of THF and water.

  • Add TEA (1.2 eq) to adjust pH to ~8.5.

  • Add Palmitoyl-OSu (1.0 eq) dissolved in THF dropwise over 30 minutes.

  • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC/HPLC.

  • Workup: Acidify to pH 3.0 with 1M HCl. Extract with Ethyl Acetate (EtOAc).[3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Product: Palmitoyl-Glu(OH)-OtBu (White solid).

Step 2: Activation (NHS Ester Formation)
  • Reagents: Palmitoyl-Glu(OH)-OtBu, N-Hydroxysuccinimide (HOSu), DCC (Dicyclohexylcarbodiimide), DCM.

Protocol:

  • Dissolve Palmitoyl-Glu(OH)-OtBu (1.0 eq) and HOSu (1.1 eq) in dry DCM.

  • Cool to 0°C. Add DCC (1.1 eq) dissolved in DCM dropwise.

  • Allow to warm to RT and stir overnight. Urea byproduct (DCU) will precipitate.

  • Filtration: Filter off the DCU precipitate.

  • Purification: Concentrate the filtrate and recrystallize from Isopropanol/Hexane.

  • Yield: ~85-90% of Palmitoyl-Glu(OSu)-OtBu .

Part 3: Synthesis of Fmoc-D-Lys(Palmitoyl-Glu-OtBu)-OH (The Copper Route)

Workflow Diagram

SynthesisWorkflow DLys H-D-Lys-OH (Starting Material) CuComplex Copper(II) D-Lysinate Complex (Alpha-amine/COOH protected) DLys->CuComplex Complexation (Reflux, 2h) CuSalt Basic Copper Carbonate (CuCO3·Cu(OH)2) CuSalt->CuComplex AcylatedComplex N-epsilon-Acylated Copper Complex CuComplex->AcylatedComplex Acylation (pH 8-9, Acetone/H2O) SideChain Palmitoyl-Glu(OSu)-OtBu (Activated Linker) SideChain->AcylatedComplex Decomplexed H-D-Lys(Pal-Glu-OtBu)-OH (Free Intermediate) AcylatedComplex->Decomplexed Decomplexation (EDTA or 8-HQ) FinalProduct Fmoc-D-Lys(Palmitoyl-Glu-OtBu)-OH (Final Building Block) Decomplexed->FinalProduct Fmoc Protection (Na2CO3, Dioxane/H2O) FmocOSu Fmoc-OSu FmocOSu->FinalProduct

Caption: Chemo-selective synthesis workflow utilizing Copper(II) masking to ensure exclusive epsilon-acylation of D-Lysine.

Detailed Protocol
Step 1: Formation of Copper(II) D-Lysinate Complex
  • Dissolution: Suspend H-D-Lys-OH (10 g, 68.4 mmol) in distilled water (100 mL).

  • Complexation: Add Basic Copper Carbonate (CuCO₃·Cu(OH)₂) (ca. 0.6 eq, excess is filtered later) or Copper Sulfate/NaOH.

  • Reaction: Heat to reflux (80–90°C) for 2 hours. The solution will turn a deep, brilliant blue.

  • Clarification: Filter the hot solution to remove unreacted copper salts.

  • Cooling: Cool the filtrate to Room Temperature.

Step 2: Acylation of the Epsilon-Amine
  • Preparation: Add Acetone (100 mL) to the blue aqueous solution. Add NaHCO₃ (1.5 eq) to adjust pH to ~8.5.

  • Coupling: Add Palmitoyl-Glu(OSu)-OtBu (prepared in Part 2, 1.1 eq relative to Lys) dissolved in Acetone (50 mL) dropwise.

  • Monitoring: Stir vigorously for 12–16 hours. A bluish precipitate (the acylated complex) often forms.

  • Workup: Filter the precipitate. Wash with water and acetone. This solid is the Cu[D-Lys(Pal-Glu-OtBu)]₂ complex.

Step 3: Decomplexation (Copper Removal)

Critical Step: Efficient removal of copper is vital for downstream pharmaceutical applications.

  • Suspension: Suspend the copper complex in water.

  • Chelation: Add EDTA Disodium Salt (1.5 eq relative to Cu) or 8-Hydroxyquinoline . Stir for 4 hours. The blue color should fade/transfer to the chelator.

  • Isolation: Filter the solid (if using 8-HQ, the Cu-8HQ complex precipitates; if using EDTA, the Cu-EDTA stays in solution and the peptide precipitates at isoelectric point).

    • Preferred EDTA Method: Adjust pH to ~6.0 (isoelectric point of the intermediate). Cool to 4°C. Filter the white solid H-D-Lys(Pal-Glu-OtBu)-OH .

  • Wash: Wash extensively with water to remove trace EDTA/Copper.

Step 4: Fmoc Protection
  • Dissolution: Suspend the wet cake of H-D-Lys(Pal-Glu-OtBu)-OH in 1,4-Dioxane/Water (1:1).

  • Basification: Add Na₂CO₃ (10% solution) to adjust pH to 9.0.

  • Protection: Add Fmoc-OSu (0.95 eq - slight deficit to avoid difficult removal of Fmoc-OSu) dissolved in Dioxane dropwise.

  • Reaction: Stir for 3–5 hours at RT.

  • Acidification: Carefully acidify with 1M HCl to pH 2–3. Caution: Do not go too low or prolonged exposure might cleave the OtBu ester.

  • Extraction: Extract with Ethyl Acetate.

  • Purification: Wash organic phase with Brine. Dry over Na₂SO₄. Concentrate to a foam.

  • Crystallization: Recrystallize from EtOAc/Hexane or MeOH/Ether to obtain the final white powder.

Part 4: Quality Control & Data Specifications

Analytical Parameters
ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Matches Ref StdMS (ESI+) & 1H-NMR
Chiral Purity < 0.5% L-IsomerChiral HPLC
Copper Content < 10 ppmICP-MS (Critical due to synthesis route)
Water Content < 2.0%Karl Fischer
Troubleshooting Guide
  • Issue: Low solubility of Copper Complex in Step 2.

    • Fix: Increase the Acetone ratio or add a small amount of DMF. Ensure vigorous stirring.

  • Issue: Loss of OtBu group.

    • Fix: Ensure pH during acidification (Step 4) does not drop below 2.0. Perform acidification at 0°C and extract immediately.

  • Issue: Fmoc-OSu contamination.

    • Fix: Use a slight deficit of Fmoc-OSu (0.95 eq) relative to the amino acid core. Unreacted amine is easier to wash away (aqueous acid wash) than hydrophobic Fmoc-OSu.

References

  • Novo Nordisk A/S. (2020). Preparation method for high purity liraglutide side chain. WO2020182227A1. Link

  • Guryanov, I., et al. (2016). Copper(II) Lysinate and Pseudoproline Assistance in the Convergent Synthesis of the GLP-1 Receptor Agonists Liraglutide and Semaglutide. Journal of Peptide Science, 22(7), 471-479. Link

  • Hybio Pharmaceutical Co Ltd. (2014). Synthesis method of liraglutide side chain and intermediate thereof. CN103665089A. Link

  • Bachem. (n.d.). Fmoc-Lys(palmitoyl-Glu-OtBu)-OH Product Data. Link (General reference for commercial specifications).

Sources

Solution phase synthesis with Fmoc-D-Lys-OtBu HCl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solution-Phase Synthesis and Orthogonal Functionalization using Fmoc-D-Lys-OtBu·HCl

Introduction & Chemical Rationale

The synthesis of complex peptide-based therapeutics, such as targeted radiopharmaceuticals and constrained macrocycles, frequently demands highly functionalized building blocks. Fmoc-D-Lys-OtBu·HCl (CAS: 2413365-27-0) is a uniquely versatile, orthogonally protected amino acid derivative designed for precisely these advanced applications[1].

Unlike standard solid-phase peptide synthesis (SPPS) building blocks where the side chain is protected and the C-terminus is free, Fmoc-D-Lys-OtBu·HCl features a protected C-terminus (tert-butyl ester) and a protected N-alpha amine (Fmoc), leaving the side-chain ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amine available as a reactive hydrochloride salt. This specific configuration is highly advantageous for solution-phase synthesis , allowing researchers to perform large-scale, sterically demanding side-chain conjugations—such as the attachment of bulky chelators (e.g., DOTA for prostate-specific membrane antigen (PSMA) inhibitors), fluorophores, or lipophilic albumin-binding tails—without the kinetic limitations of a solid resin matrix[2],[3].

Furthermore, the incorporation of the D-stereoisomer introduces critical proteolytic resistance. In physiological environments, endogenous peptidases rapidly degrade L-amino acid sequences; substituting with D-lysine significantly enhances the serum half-life and conformational stability of the resulting biomolecule[],[].

Mechanistic Insights: The Power of Orthogonal Protection

The utility of Fmoc-D-Lys-OtBu·HCl lies in its three-dimensional orthogonality, which allows for selective, sequential modifications[6]:

  • The

    
    -Amine (Reactive Site):  Supplied as an HCl salt, the side-chain amine is stable against auto-condensation during storage. In solution, the addition of a non-nucleophilic base (like DIPEA) shifts the equilibrium, neutralizing the HCl salt to expose the highly nucleophilic free amine (pKa ~10.5) for targeted acylation or alkylation.
    
  • The N-

    
     Fmoc Group (Base-Labile):  The fluorenylmethoxycarbonyl group protects the alpha-amine and is stable under acidic conditions but easily cleaved via 
    
    
    
    -elimination using secondary amines (e.g., 20% piperidine)[7].
  • The C-

    
     OtBu Group (Acid-Labile):  The tert-butyl ester protects the carboxyl group from unwanted polymerization during side-chain acylation. It is completely stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids (e.g., 50% TFA)[6].
    

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available after the initial solution-phase acylation of the


-amine.

G Start Fmoc-D-Lys-OtBu·HCl (Protected Scaffold) Neut Neutralization (DIPEA in DMF) Start->Neut Base addition FreeAmine Free ε-Amine Intermediate Neut->FreeAmine Acyl Side-Chain Acylation (Acyl-OH + PyBOP/HATU) FreeAmine->Acyl Coupling Reagents Conj Fmoc-D-Lys(Acyl)-OtBu (Conjugated Intermediate) Acyl->Conj DeprotFmoc N-α Deprotection (20% Piperidine) Conj->DeprotFmoc Base-labile pathway DeprotOtBu C-α Deprotection (TFA/DCM) Conj->DeprotOtBu Acid-labile pathway Prod1 H-D-Lys(Acyl)-OtBu (Ready for N-term Extension) DeprotFmoc->Prod1 Prod2 Fmoc-D-Lys(Acyl)-OH (Ready for C-term Extension) DeprotOtBu->Prod2

Solution-phase orthogonal functionalization and sequential deprotection of Fmoc-D-Lys-OtBu·HCl.

Quantitative Data: Coupling Reagent Selection

When performing solution-phase acylation on the


-amine, selecting the correct coupling reagent is critical to balance reaction speed, yield, and ease of purification. Because the 

-amine is not chiral, epimerization at the side chain is not a concern; however, the activation of the incoming carboxylic acid must be managed.
Reagent SystemActivation MechanismApprox. Reaction TimeByproduct Removal (Solution Phase)Ideal Application
PyBOP / DIPEA Phosphonium1 - 2 hoursModerate (requires aqueous washes to remove HMPA/phosphoric byproducts)Routine side-chain acylations; radiopharmaceutical linkers[2].
HATU / DIPEA Aminium / HOAt30 - 60 minsDifficult (tetramethylurea byproduct can be stubborn in extraction)Sterically hindered conjugations (e.g., bulky dyes).
DIC / Oxyma Carbodiimide2 - 4 hoursExcellent (DIU precipitates or is easily washed; Oxyma is water-soluble)Large-scale, cost-sensitive solution-phase synthesis.
NHS-Ester Pre-activated Ester2 - 4 hoursExcellent (NHS is highly water-soluble)Conjugating commercial fluorophores or DOTA-NHS.

Experimental Protocols

Protocol A: Solution-Phase Acylation of the -Amine

This protocol describes the conjugation of a generic carboxylic acid (e.g., a fatty acid or protected chelator) to the side chain of Fmoc-D-Lys-OtBu·HCl.

Materials:

  • Fmoc-D-Lys-OtBu·HCl (1.0 eq)

  • Target Carboxylic Acid (1.1 - 1.2 eq)

  • PyBOP (1.2 eq)[2]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve the Target Carboxylic Acid (1.2 eq) and PyBOP (1.2 eq) in anhydrous DMF (approx. 5-10 mL per gram of reactant) under an inert atmosphere (N

    
     or Argon).
    
  • Activation: Add DIPEA (2.0 eq) to the mixture and stir for 5–10 minutes at room temperature to pre-activate the carboxylic acid.

  • Neutralization & Coupling: In a separate vial, dissolve Fmoc-D-Lys-OtBu·HCl (1.0 eq) in a minimal amount of DMF. Add DIPEA (1.0 - 2.0 eq) to this solution to neutralize the HCl salt, generating the free

    
    -amine.
    
  • Reaction: Dropwise, add the neutralized Fmoc-D-Lys-OtBu solution to the activated acid mixture. Stir at room temperature for 1–2 hours.

  • Monitoring: Monitor the reaction progression via LC-MS. The disappearance of the Fmoc-D-Lys-OtBu mass (

    
     425.5 for the free base) indicates completion.
    
  • Workup (Self-Validating Step): Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous Citric Acid (removes excess base), saturated NaHCO

    
     (removes unreacted acid and acidic byproducts), and brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure to yield the conjugated intermediate.
Protocol B: Selective Deprotection Strategies

Depending on the subsequent synthetic steps, the intermediate can be extended from either the N-terminus or the C-terminus.

Pathway 1: N-


 Fmoc Removal (For N-terminal extension) 
  • Dissolve the conjugated intermediate in a solution of 20% Piperidine in DMF (v/v)[3].

  • Stir at room temperature for 20–30 minutes.

  • Concentrate the solution under vacuum. To remove trace dibenzofulvene-piperidine adducts, triturate the crude residue with cold diethyl ether or purify via flash chromatography.

Pathway 2: C-


 OtBu Removal (For C-terminal extension) 
  • Dissolve the conjugated intermediate in a cleavage cocktail of 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[6].

  • Stir at room temperature for 1–2 hours.

  • Evaporate the solvent under a stream of nitrogen. Co-evaporate with toluene twice to remove residual TFA, yielding the free carboxylic acid ready for subsequent coupling.

References

  • Fmoc-D-Lys-OtBu HCl | C25H33ClN2O4 | CID 162420818 - PubChem.
  • Fmoc-D-Lys-OtBu - (CAS 2250436-42-9) - BOC Sciences Amino Acid. BOC Sciences.
  • WO2024031155A1 - Radiopharmaceuticals.
  • LYSINE - Iris Biotech GmbH. Iris Biotech.
  • Novel Structural Concepts for the Development of complex-based Radiopharmaceuticals and Ligand Systems.
  • Fmoc-D-Lys-OtBu - (CAS 2250436-42-9) - BOC Sciences Amino Acid (Secondary Reference). BOC Sciences.
  • LYSINE - Iris Biotech GmbH (Secondary Reference). Iris Biotech.

Sources

Synthesis of branched peptides starting from Fmoc-D-Lys-OtBu

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Synthesis of Branched Peptides Utilizing Orthogonally Protected Lysine Derivatives Reference Building Block: Fmoc-D-Lys-OH derivatives Audience: Researchers, scientists, and drug development professionals.

Abstract

Branched peptides represent a sophisticated class of macromolecules with significant applications in immunology, drug delivery, and materials science. Their unique three-dimensional architecture, which allows for the presentation of multiple peptide sequences on a single scaffold, is key to their function. This guide provides a comprehensive overview and detailed protocols for the synthesis of branched peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The core of this strategy revolves around the use of orthogonally protected lysine derivatives, which serve as the branching points. We will detail the principles of orthogonal protection, the step-by-step synthesis workflow from resin preparation to final characterization, and expert insights into overcoming common challenges associated with these complex structures.

Introduction: The Significance of Branched Peptide Architectures

Linear peptide chains, while fundamental, are often limited by rapid degradation and a lack of defined tertiary structure. Branched peptides overcome these limitations by creating multivalent, dendrimeric structures that can mimic complex protein epitopes or act as carriers for therapeutic agents.[1][2] A prime example is the Multiple Antigenic Peptide (MAP) system, where multiple copies of an antigenic peptide are synthesized on a lysine core, dramatically enhancing the immune response.[1]

The synthesis of these structures is critically dependent on a robust orthogonal protection strategy .[][4] This strategy employs protecting groups for the different functional moieties of an amino acid (α-amino, ε-amino, side chains) that can be removed under distinct and non-interfering chemical conditions.[4] Lysine, with its α-amino and ε-amino groups, is the natural and most common choice for creating these branch points.[5] By using a lysine derivative where each amino group is protected by an orthogonal group, chemists can selectively deprotect one site to elongate a peptide chain, and then, in a subsequent step, deprotect the second site to initiate the synthesis of a new branch.

This guide focuses on the Fmoc/tBu chemistry, the modern standard for SPPS, due to its mild deprotection conditions.[][6] The key to branching within this framework is the introduction of a third protecting group that is stable to both the base-labile Fmoc removal conditions (piperidine) and the acid-labile side-chain deprotection and cleavage conditions (Trifluoroacetic Acid - TFA).[7][8]

The Principle: Orthogonal Protection Strategy for Branching

The success of branched peptide synthesis hinges on the precise, sequential deprotection of specific functional groups. In the context of Fmoc-SPPS using a lysine branching point, three classes of protecting groups are employed.

  • α-Amino Protection (Temporary): The Fmoc (9-fluorenylmethoxycarbonyl) group protects the N-terminus of the growing peptide chain. It is removed at the beginning of each coupling cycle using a mild base, typically a solution of piperidine in DMF.[6]

  • Side-Chain Protection (Permanent/Final Cleavage): The side chains of trifunctional amino acids are protected with acid-labile groups such as tBu (tert-butyl) , Boc (tert-butoxycarbonyl) , and Trt (trityl) . These groups are stable to the piperidine used for Fmoc removal but are cleaved during the final step with a strong acid like TFA.[7][9]

  • Orthogonal Side-Chain Protection (Branch Point): To create a branch on the solid support, the ε-amino group of the branching lysine residue is protected with a group that is stable to both piperidine and TFA. The most common choices are the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups. These are selectively removed using a solution of hydrazine in DMF.[8][10]

The use of a D-stereoisomer, such as one derived from Fmoc-D-Lys-OH , can be a strategic choice to increase the resulting peptide's resistance to proteolytic degradation by endogenous enzymes.[]

Orthogonal_Strategy cluster_Peptide Resin-Bound Peptide with Branching Lysine cluster_Reagents Selective Deprotection Reagents Resin Solid Support (Resin) Peptide ---Peptide Chain--- TFA TFA Cocktail (Strong Acid) Resin->TFA Cleaves peptide from resin & removes side-chain PGs Lysine Lys(PG_ortho) N_Terminus PG_alpha (Fmoc) Hydrazine Hydrazine/DMF Lysine->Hydrazine Removes Dde/ivDde to expose branch point Piperidine Piperidine/DMF (Base) N_Terminus->Piperidine Removes Fmoc for chain elongation

Figure 1: Orthogonal protection strategy for branched peptide synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of an unsymmetrical branched peptide.

Materials and Reagents
Category Item Typical Specification/Supplier
Resin Rink Amide Resin100-200 mesh, ~0.5-0.7 mmol/g loading
2-Chlorotrityl chloride resinFor peptides with a C-terminal carboxylic acid
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis grade, amine-free
Dichloromethane (DCM)ACS grade or higher
PiperidineReagent grade
Diisopropylethylamine (DIPEA)Peptide synthesis grade
Amino Acids Fmoc-protected L-amino acidsWith standard acid-labile side-chain protection (e.g., Boc, tBu, Trt, Pbf)
Fmoc-D-Lys(ivDde)-OH Key branching amino acid
Reagents HBTU / HATU / HCTUCoupling activators
HOBt / Oxyma PureCoupling additives/bases
Trifluoroacetic Acid (TFA)Reagent grade
Triisopropylsilane (TIS)Scavenger for cleavage
Hydrazine monohydrateFor ivDde removal
Equipment Peptide Synthesis VesselFritted glass reactor
Shaker/VortexerFor mixing during reactions
HPLC SystemReverse-phase (C18 column) for purification and analysis
Mass Spectrometer (MS)ESI-MS for mass verification
Workflow for Branched Peptide Synthesis

The following workflow outlines the synthesis of a branched peptide with the structure: [Branch-Sequence]-Lys-[Main-Sequence]-Resin.

Figure 2: General workflow for solid-phase synthesis of a branched peptide.
Detailed Protocol Steps

Scale: 0.1 mmol synthesis. Resin: Rink Amide resin (for C-terminal amide).

  • Resin Preparation (Swelling)

    • Place 140-200 mg of resin (loading: 0.5-0.7 mmol/g) into a fritted reaction vessel.

    • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation. Drain the DMF.

    • Wash the resin 3x with 5 mL of DMF.

  • Synthesis of the Main Peptide Chain

    • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10 minutes. Drain and wash the resin thoroughly (5x with DMF).

    • Amino Acid Coupling: In a separate vial, dissolve the first Fmoc-amino acid (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and HOBt (3 eq., 0.3 mmol) in ~3 mL of DMF. Add DIPEA (6 eq., 0.6 mmol) and vortex briefly. Add this activation mixture to the resin. Agitate for 45-60 minutes.

    • Washing: Drain the coupling solution and wash the resin (3x with DMF, 3x with DCM, 3x with DMF).

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result, beads remain colorless/yellow, indicates a complete reaction).

    • Repeat: Repeat the deprotection-coupling-washing cycle for each amino acid in the main sequence before the branch point.

  • Incorporation of the Branching Lysine

    • Following the final deprotection step of the main chain, couple Fmoc-D-Lys(ivDde)-OH using the same coupling protocol described above.

    • Continue elongating the main peptide chain attached to the α-amino group of the lysine by repeating the standard Fmoc-SPPS cycle until the main chain is complete.

  • Selective Deprotection of the Lysine Side Chain

    • After completing the main chain, the N-terminal Fmoc group should be left on to protect it.

    • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

    • Add 5 mL of this solution to the resin and agitate. Repeat this treatment 3-4 times for 10-15 minutes each to ensure complete removal of the ivDde group.[10]

    • Crucial Washing Step: Wash the resin extensively with DMF (at least 8-10 times) to completely remove all traces of hydrazine, which can interfere with subsequent couplings.

  • Synthesis of the Branch Peptide Chain

    • With the ε-amino group of the D-lysine now free, begin the synthesis of the branch peptide sequence.

    • Perform the standard Fmoc-SPPS cycle (deprotection-coupling-washing) for each amino acid in the branch sequence. The first coupling will be to the lysine side-chain amine.

  • Final Cleavage and Global Deprotection

    • After the branch synthesis is complete, perform a final Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF, then DCM, and dry it under a vacuum.

    • Prepare a cleavage cocktail. The composition depends on the amino acids in the sequence.

Typical Cleavage Cocktail "Reagent K" Volume Percentage Purpose
Trifluoroacetic Acid (TFA)92.5%Cleaves peptide from resin; removes acid-labile protecting groups (Boc, tBu, OtBu, Pbf).
Water (H₂O)2.5%Scavenger for t-butyl cations.
Triisopropylsilane (TIS)2.5%Scavenger for Trt groups and other cations.
Dithiothreitol (DTT) or DODT2.5%Reduces oxidized methionine; scavenger.

Purification and Characterization

Purification and characterization are non-negotiable steps to ensure the final product's identity and purity.[12]

  • Purification: The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: The purified fractions are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the final branched peptide.[12][14] Further characterization by amino acid analysis or sequencing may be required for regulatory purposes.

Parameter Typical HPLC Conditions
Column Preparative C18, 5-10 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 30-60 minutes (sequence-dependent)
Detection 214 nm and 280 nm
Flow Rate 10-20 mL/min (preparative)

Troubleshooting and Expert Insights

The synthesis of branched peptides can be challenging due to steric hindrance caused by the proximity of the growing peptide chains.[10]

  • Problem: Incomplete Coupling on the Branch:

    • Cause: Steric hindrance near the branch point.

    • Solution: Double the coupling time. Use a more potent coupling activator like HATU. Consider microwave-enhanced SPPS, which can significantly improve coupling efficiency for difficult sequences.[10]

  • Problem: Deletion Sequences in the Branch:

    • Cause: Incomplete Fmoc deprotection or coupling.

    • Solution: Increase deprotection time or perform a double deprotection step. Always confirm coupling completion with a Kaiser test before proceeding.

  • Problem: Side-Product from Hydrazine Treatment:

    • Cause: Residual hydrazine reacting with the coupling reagents.

    • Solution: Ensure extremely thorough washing of the resin after the ivDde removal step before proceeding to the next coupling.

References

  • CEM Corporation. (n.d.). Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. Retrieved from [Link]

  • Wang, S. S., et al. (2022). Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. ACS Omega. Retrieved from [Link]

  • Biotage. (n.d.). Synthesis of a Branched Peptidoglycan Mimic and Multiple Antigenic Peptide (MAP) Using Branches™. Retrieved from [Link]

  • Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. PubMed. Retrieved from [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts. Retrieved from [Link]

  • Synpeptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Grishin, D. A., et al. (2023). NMR Studies of Two Lysine Based Dendrimers with Insertion of Similar Histidine-Arginine and Arginine-Histidine Spacers Having Different Properties for Application in Drug Delivery. PMC. Retrieved from [Link]

  • Liu, T., et al. (2021). Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications. Frontiers in Chemistry. Retrieved from [Link]

  • Lauer, I., et al. (2014). Development of Peptidyl Lysine Dendrons: 1,3-Dipolar Cycloaddition for Peptide Coupling and Antibody Recognition. Journal of visualized experiments : JoVE. Retrieved from [Link]

  • Biotage. (2014). Automated Synthesis of a Complex Multi-branched Peptide Using Branches™. Retrieved from [Link]

  • Google Patents. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Wang, S. S., et al. (2022). Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. ACS Omega. Retrieved from [Link]

  • Angell, Y. M., et al. (1995). A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides. RSC Publishing. Retrieved from [Link]

  • Coin, I., et al. (2007). Fmoc solid-phase peptide synthesis. PubMed. Retrieved from [Link]

  • Avesthagen. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. Retrieved from [Link]

  • Google Patents. (2021). Solid-phase synthesis method of liraglutide.
  • Sturabotti, E., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols. Retrieved from [Link]

Sources

Reaction conditions for Fmoc-D-Lys-OtBu HCl with activated esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Specific ε-Amine Derivatization of Fmoc-D-Lys-OtBu·HCl via Activated Esters

Introduction & Strategic Utility

Fmoc-D-Lys-OtBu·HCl is a highly versatile, orthogonally protected amino acid building block widely utilized in the synthesis of radioligands, targeted therapeutics, and branched peptides. The D-amino acid isomer is frequently selected in drug design to confer high enzymatic stability against endogenous proteases in vivo[1]. The orthogonal protection strategy—where the α-amine is masked by a base-labile Fmoc group and the α-carboxyl by an acid-labile tert-butyl (OtBu) ester—leaves the ε-amine exclusively available for targeted derivatization. However, because the ε-amine is supplied as a stable hydrochloride salt, highly specific stoichiometric and solvent conditions must be maintained to ensure efficient nucleophilic acyl substitution with activated esters.

Mechanistic Causality in Reaction Design

The conjugation of Fmoc-D-Lys-OtBu·HCl with an activated ester (such as an N-hydroxysuccinimide (NHS) ester or an in situ generated active ester) relies on precisely controlled nucleophilic acyl substitution.

  • Neutralization of the Hydrochloride Salt: In its native state, the ε-amine is protonated (ammonium, -NH3⁺) and lacks nucleophilicity. The addition of a non-nucleophilic base is the critical initiation step. N,N-Diisopropylethylamine (DIPEA) is the industry standard because its bulky isopropyl groups prevent it from acting as a competing nucleophile, thereby minimizing side reactions while effectively freeing the ε-amine[2].

  • Solvent Microenvironment: Anhydrous N,N-Dimethylformamide (DMF) is the optimal solvent choice. Its high dielectric constant stabilizes the polar transition state of the acylation event and fully solubilizes the polar Fmoc-D-Lys-OtBu·HCl salt. The strict exclusion of water is mandatory to prevent the competitive hydrolysis of the moisture-sensitive activated ester[3].

  • Coupling Kinetics: When using in situ activation (e.g., HATU), the target carboxylic acid is first converted to a highly reactive O-At (7-azabenzotriazole) ester. The liberated ε-amine of the lysine derivative then attacks this intermediate, forming a stable amide bond and releasing HOAt as a byproduct[2].

ChemicalLogic A Fmoc-D-Lys-OtBu·HCl (Protonated ε-amine) B DIPEA (Base) Neutralization A->B + Base C Free ε-amine (Nucleophile) B->C - HCl E Amide Conjugate + Leaving Group C->E Nucleophilic Attack D Activated Ester (Electrophile) D->E Acyl Transfer

Reaction logic for the ε-amine derivatization of Fmoc-D-Lys-OtBu HCl via activated esters.

Quantitative Reaction Parameters

The following table synthesizes the optimal stoichiometric and environmental parameters required for both pre-formed and in situ activated ester reactions.

ParameterPre-formed NHS EsterIn situ Activation (HATU)Causality / Rationale
Solvent Anhydrous DMFAnhydrous DMFSolubilizes polar salts; prevents competitive ester hydrolysis[3].
Base DIPEA (2.5 - 3.0 eq)DIPEA (3.0 - 4.0 eq total)Non-nucleophilic base neutralizes the HCl salt and leaving groups[2].
Coupling Agent None (Pre-activated)HATU (1.0 - 1.1 eq)Generates a highly reactive HOAt ester intermediate for rapid coupling[2].
Temperature Room Temp (20-25°C)Room Temp (20-25°C)Minimizes premature Fmoc deprotection and potential racemization.
Reaction Time 2 - 4 hours1 - 2 hoursHATU-driven kinetics are significantly faster than standard NHS esters.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation checkpoints.

Protocol A: Conjugation via Pre-Formed NHS Ester

Use Case: Attaching fluorophores, biotin, or chelators (e.g., DOTA-NHS) directly to the lysine side chain[3].

  • Preparation: Dissolve 1.0 equivalent of the NHS-ester functionalized molecule in anhydrous DMF (concentration ~0.1 M) under an inert atmosphere (N₂ or Argon).

  • Substrate Addition: Add 1.1 equivalents of Fmoc-D-Lys-OtBu·HCl to the solution.

  • Base Initiation: Add 2.5 equivalents of anhydrous DIPEA dropwise.

    • Causality Check: The first 1.1 eq of DIPEA neutralizes the HCl salt, freeing the ε-amine. The remaining 1.4 eq maintains a basic pH, neutralizing the N-hydroxysuccinimide leaving group as the reaction progresses to prevent pH-dependent stalling[3].

  • Reaction & Monitoring: Stir at room temperature for 2 to 4 hours.

    • Self-Validation Step: Withdraw a 1 µL aliquot, dilute in 100 µL of Acetonitrile/Water, and analyze via LC-MS. The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the NHS ester and the appearance of the target conjugate mass[3].

  • Quenching & Isolation: Quench the reaction by adding a 10-fold volume of cold water to precipitate the highly hydrophobic Fmoc-protected conjugate, or proceed directly to Reverse-Phase HPLC (RP-HPLC) purification if the product is hydrophilic.

Protocol B: In Situ Activation via HATU/DIPEA

Use Case: Conjugating complex carboxylic acids (e.g., targeting ligands or pharmacokinetic modifiers like 4-(p-iodophenyl)butyric acid) directly to the lysine core[2].

Workflow Step1 Step 1: Dissolve Carboxylic Acid in Anhydrous DMF Step2 Step 2: Add HATU (1.0 eq) & DIPEA (2.0 eq) Step1->Step2 Step3 Step 3: Pre-activation (Stir 10 min, RT) Step2->Step3 Step4 Step 4: Add Fmoc-D-Lys-OtBu·HCl (1.0 eq) & DIPEA (1.0 eq) Step3->Step4 Step5 Step 5: Amide Coupling (Stir 2-3 h, RT) Step4->Step5 Step6 Step 6: LC-MS Validation & RP-HPLC Purification Step5->Step6

Workflow for in situ activation and coupling of Fmoc-D-Lys-OtBu·HCl using HATU.

  • Pre-Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF. Add 1.0 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature for exactly 10 minutes[2].

    • Causality Check: This brief pre-activation converts the carboxylic acid into the highly reactive HOAt ester. Prolonged pre-activation (>15 mins) must be avoided to prevent irreversible guanidinylation of the amine by excess HATU.

  • Amine Introduction: In a separate vial, dissolve 1.0 eq of Fmoc-D-Lys-OtBu·HCl in anhydrous DMF and add 1.0 eq of DIPEA to neutralize the HCl salt[2].

  • Coupling: Transfer the neutralized lysine solution to the pre-activated ester mixture. Stir under an inert atmosphere for 2 hours[2].

  • Validation: Monitor the reaction progress by LC-MS. The disappearance of the HOAt-ester intermediate and the Fmoc-D-Lys-OtBu mass indicates successful conversion[2].

  • Purification: Dilute the reaction mixture with water and purify via RP-HPLC using a standard Acetonitrile/Water gradient with 20 mM NH₄OAc buffer (pH 7.0) to yield the pure conjugate[3].

References

1.[1] Radiohybrid ligands: a novel tracer concept exemplified by 18F- or 68Ga-labeled rhPSMA-inhibitors. Journal of Nuclear Medicine. Available at: 2.[2] Fibroblast Activation Protein–Targeted Radioligand Therapy for Treatment of Solid Tumors. ResearchGate. Available at: 3.[3] Fibroblast activation protein targeted radioligand therapy for treatment of solid tumors. Journal of Nuclear Medicine. Available at:

Sources

Troubleshooting & Optimization

Optimizing base concentration for Fmoc-D-Lys-OtBu HCl reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the specific challenges of side-chain derivatization using Fmoc-D-Lys-OtBu HCl .

Below, you will find a mechanistic breakdown of base optimization, a troubleshooting FAQ, quantitative reference tables, and a self-validating experimental protocol.

The Chemical Dilemma: Activation vs. Degradation

Fmoc-D-Lys-OtBu HCl is a highly versatile building block used for site-specific modifications, such as attaching fluorophores or lipid chains to the D-Lysine side chain. Its structure presents a unique chemical paradox:

  • The Epsilon-Amine is protected as a hydrochloride (HCl) salt. To render it nucleophilic for coupling, a base must be added to neutralize the HCl.

  • The Alpha-Amine is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is inherently base-labile[1].

While secondary amines (like piperidine) are used for intentional Fmoc deprotection, tertiary amines like N,N-Diisopropylethylamine (DIPEA) are typically used as non-nucleophilic bases during coupling[2]. However, DIPEA's high pKa allows it to slowly abstract the acidic fluorenyl proton via an E1cB elimination mechanism, leading to premature Fmoc cleavage[3]. Optimizing the base concentration, strength, and solvent environment is critical to favoring the acylation pathway over the degradation pathway.

Pathway Start Fmoc-D-Lys-OtBu HCl (Starting Material) FreeAmine Free ε-Amine (Reactive Intermediate) Start->FreeAmine Base (1.0 eq) Neutralizes HCl Degradation Des-Fmoc Byproduct (-222 Da Mass Loss) Start->Degradation Degraded DMF (Dimethylamine) Product Acylated D-Lysine (Target Product) FreeAmine->Product Activated Acid + Optimal Base FreeAmine->Degradation Excess Strong Base (>3 eq DIPEA)

Figure 1: Competing chemical pathways during the epsilon-amine derivatization of Fmoc-D-Lys-OtBu HCl.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major impurity with a mass loss of 222 Da. What happened? A: A loss of 222 Da corresponds to the exact mass of the Fmoc group. This is the most common failure mode and indicates premature base-induced deprotection. It is typically caused by using DIPEA in excess of 3.0 equivalents or allowing the reaction to proceed for too long (>4 hours). Solution: Switch to a weaker tertiary amine like N-Methylmorpholine (NMM) or strictly limit your DIPEA concentration to exactly 1.0 eq (to neutralize the HCl) plus the minimum required for your coupling reagent (usually 1.0–1.2 eq).

Q2: I switched from DIPEA to NMM, but now my coupling yield has dropped to 40%. Why? A: NMM is a significantly weaker base (pKa ~7.4) compared to DIPEA (pKa ~11.4)[2]. While this makes NMM much safer for the Fmoc group, it may not efficiently drive the deprotonation of highly sterically hindered carboxylic acids or less reactive coupling intermediates. Solution: If using a uronium-based coupling reagent like HATU with NMM, increase the NMM equivalents to 2.5–3.0. Alternatively, pre-activate the carboxylic acid with HATU/NMM for 5 minutes before introducing the Fmoc-D-Lys-OtBu HCl to minimize the time the free amine spends unreacted.

Q3: Does my choice of solvent impact Fmoc stability if my base concentration is optimized? A: Absolutely. N,N-Dimethylformamide (DMF) is the standard solvent for peptide chemistry, but it inherently stabilizes the polar transition state of the E1cB elimination, accelerating Fmoc loss. More critically, DMF spontaneously degrades over time to release dimethylamine—a secondary amine that rapidly cleaves Fmoc regardless of your DIPEA/NMM optimization[4]. Solution: Always use freshly opened, amine-free, or degassed DMF. If your reagents are sufficiently soluble, switching the solvent to anhydrous Dichloromethane (DCM) will drastically reduce Fmoc cleavage rates.

DecisionTree Step1 Identify Coupling Challenge Q1 Is the carboxylic acid highly sterically hindered? Step1->Q1 Yes1 Use DIPEA (2.0 - 2.5 eq) Strictly limit time < 2 hrs Q1->Yes1 Yes No1 Use NMM (2.5 - 3.0 eq) Safer for overnight reactions Q1->No1 No Q2 Monitor via LC-MS: Is Fmoc loss observed? Yes1->Q2 No1->Q2 Fix1 Switch solvent to DCM or use amine-free DMF Q2->Fix1 Yes (-222 Da peak) Fix2 Proceed to Aqueous Workup Q2->Fix2 No (Clean product)

Figure 2: Logical decision tree for optimizing base selection and troubleshooting Fmoc cleavage.

Quantitative Data: Base Comparison Matrix

To prevent racemization and Fmoc loss, base selection must be mathematically matched to the coupling reagent. Below is a quantitative summary of common tertiary amines used in these workflows.

BaseAqueous pKaOptimal Equivalents (with HATU)Max Safe Reaction TimeFmoc Cleavage RiskRecommended Use Case
DIPEA ~11.42.0 - 2.22 hoursHigh (in DMF)Fast couplings; sterically hindered acids.
NMM ~7.42.5 - 3.024 hoursLowStandard couplings; overnight reactions.
Collidine ~7.42.5 - 3.024 hoursVery LowHighly sensitive substrates prone to racemization.
TEA ~10.7Not Recommended< 1 hourVery HighAvoid; less sterically hindered than DIPEA.

Self-Validating Experimental Protocol

Optimized Epsilon-Amine Acylation using HATU/NMM

This protocol utilizes NMM to protect the Fmoc group while relying on a pre-activation step to ensure rapid coupling kinetics. It is designed as a self-validating system: each step contains a physical or analytical check to confirm causality before proceeding.

Reagents Required:

  • Fmoc-D-Lys-OtBu HCl (1.0 eq)

  • Carboxylic Acid (e.g., Palmitic acid) (1.1 eq)

  • HATU (1.1 eq)

  • N-Methylmorpholine (NMM) (3.0 eq)

  • Anhydrous DCM or Amine-free DMF (0.1 M)

Step-by-Step Methodology:

  • Pre-activation of the Acid: In an oven-dried flask under inert atmosphere, dissolve the Carboxylic Acid (1.1 eq) and HATU (1.1 eq) in the chosen solvent. Add NMM (2.0 eq).

    • Validation Check: Stir for 5 minutes. The solution should undergo a slight color change (usually to pale yellow), confirming the formation of the active OAt-ester intermediate.

  • Neutralization & Addition: In a separate vial, dissolve Fmoc-D-Lys-OtBu HCl (1.0 eq) in a minimum amount of solvent and add the remaining NMM (1.0 eq) to neutralize the HCl salt. Add this dropwise to the pre-activated acid mixture.

    • Validation Check: The solution must remain completely clear. Cloudiness indicates incomplete neutralization of the HCl salt.

  • Reaction Monitoring: Stir the reaction at room temperature.

    • Validation Check: At exactly 60 minutes, withdraw a 5 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. You should observe the disappearance of the Fmoc-D-Lys-OtBu mass and the appearance of the product mass. If the reaction is incomplete, it is safe to leave it stirring for up to 12 hours due to the low pKa of NMM.

  • Quench and Workup: Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous Citric Acid (3x) to protonate and remove the NMM and any unreacted amine, followed by saturated NaHCO3 (3x) and Brine (1x).

    • Validation Check: Dry the organic layer over Na2SO4 and concentrate under reduced pressure. The absence of a strong amine odor confirms the successful removal of NMM.

References

  • Fmoc-D-Lys-OtBu.HCl | 2413365-27-0 - Sigma-Aldrich. sigmaaldrich.com.

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. creative-peptides.com. 1

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. peptidechemistry.org. 3

  • N,N-Diisopropylethylamine (DIPEA) | High-Purity Reagent - Benchchem. benchchem.com. 2

  • N-METHYLMORPHOLINE (NMM) - Ataman Kimya. atamanchemicals.com.

  • Solvents for Solid Phase Peptide Synthesis. peptide.com. 4

Sources

Technical Support Center: Troubleshooting the Removal of Unreacted Fmoc-D-Lys-OtBu HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve one of the most persistent bottlenecks in peptide synthesis and bioconjugation: the isolation of target products from unreacted Fmoc-D-Lys-OtBu HCl.

Knowledge Base Overview

Fmoc-D-Lys-OtBu HCl is an orthogonally protected lysine derivative where the


-amine is Fmoc-protected, the carboxyl group is a tert-butyl (

Bu) ester, and the side-chain

-amine is a free primary amine, typically supplied as a hydrochloride salt[][2]. It is widely utilized as a nucleophilic building block in solution-phase synthesis, solid-phase peptide synthesis (SPPS), and the development of radioligand therapies[3][4].

The Challenge: When used in excess to drive coupling reactions to completion, the unreacted monomer must be removed. While the free


-amine (pKa ~10.5) suggests that a simple acidic aqueous extraction should work, the molecule is highly lipophilic due to the bulky Fmoc and 

Bu groups[][3]. This hydrophobicity often causes the protonated amine to act as a surfactant, creating severe emulsions or stubbornly partitioning into the organic layer.
Troubleshooting Workflow

Before selecting a purification protocol, use the diagnostic decision tree below to determine the most effective method based on your target product's physicochemical properties.

G Start Unreacted Fmoc-D-Lys-OtBu Detected in Mixture CheckLip Is the target product highly lipophilic? Start->CheckLip Scavenger Method B: Polymer-Supported Scavenger CheckLip->Scavenger Yes LLE Method A: Acidic LLE (5% Citric Acid) CheckLip->LLE No Pure Pure Product Isolated Scavenger->Pure Filter Resin Emulsion Did an emulsion form during extraction? LLE->Emulsion FixEmulsion Add Brine & Switch Solvent to EtOAc Emulsion->FixEmulsion Yes Emulsion->Pure No (Clean Separation) FixEmulsion->LLE Re-extract HPLC Method C: Reverse-Phase HPLC Pure->HPLC Trace Impurities Remain

Caption: Decision tree for removing unreacted Fmoc-D-Lys-OtBu HCl from reaction mixtures.

Core Methodologies: Step-by-Step Protocols
Method A: Optimized Acidic Liquid-Liquid Extraction (LLE)

Expertise & Causality: Washing the organic layer with a mild aqueous acid protonates the


-amine, driving the unreacted starting material into the aqueous phase. However, the 

Bu ester undergoes acid-catalyzed cleavage via a tert-butyl cation intermediate[5]. Strong mineral acids (like >1M HCl or H₂SO₄) will rapidly cleave the

Bu group[6]. Furthermore, extracting from Dichloromethane (DCM) often fails because the lipophilic Fmoc group pulls the protonated amine back into the organic layer. Ethyl Acetate (EtOAc) paired with a mild acid is the proven, self-validating standard.
  • Solvent Exchange: If the coupling reaction was performed in DMF or DCM, concentrate the mixture under reduced pressure and redissolve the crude residue in EtOAc (10–20 volumes).

  • Acid Wash: Wash the organic layer 3 times with an equal volume of chilled 5% aqueous citric acid or 5% KHSO₄.

    • Self-Validation Step: Check the pH of the aqueous wash after the first extraction; it must remain < 4 to ensure complete protonation of the

      
      -amine.
      
  • Brine Wash: Wash once with saturated aqueous NaCl (brine) to break any micro-emulsions and remove residual water.

  • Neutralization: Wash once with 5% NaHCO₃. This neutralizes any trace acid that could degrade the

    
    Bu ester during the concentration step[7].
    
  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: Polymer-Supported Scavenging

Expertise & Causality: If your newly synthesized product is highly lipophilic, LLE will fail to separate it from the unreacted Fmoc-D-Lys-OtBu. Polymer-supported scavengers (such as polystyrene-benzaldehyde or polystyrene-isocyanate resins) are designed to covalently trap free primary amines[8][9]. The unreacted monomer binds to the solid support, allowing you to simply filter away the impurity without aqueous workup[10].

  • Preparation: Dissolve the crude reaction mixture in a compatible, dry solvent (e.g., THF, DMF, or DCM).

  • Resin Addition: Add 3 to 5 equivalents of a polymer-supported aldehyde or isocyanate resin relative to the estimated amount of unreacted Fmoc-D-Lys-OtBu.

  • Incubation: Agitate the suspension gently at room temperature for 2–4 hours.

    • Critical Note: Use an orbital shaker. Magnetic stirring bars will crush the cross-linked polystyrene beads, clogging your filters later.

  • Filtration: Filter the mixture through a sintered glass funnel or a solid-phase extraction (SPE) cartridge.

  • Washing: Wash the resin bed with 2–3 volumes of the reaction solvent to ensure all the neutral target product is eluted.

  • Validation & Isolation: Perform a Kaiser test on the filtrate. A yellow color confirms the absence of primary amines. Concentrate the combined filtrates to yield the pure product.

G Amine Unreacted Fmoc-D-Lys-OtBu (Free ε-Amine) Reaction Nucleophilic Addition & Dehydration Amine->Reaction Resin Polymer-Supported Aldehyde Resin Resin->Reaction Imine Resin-Bound Imine (Covalently Trapped) Reaction->Imine - H2O Filtration Filtration Imine->Filtration Removed Impurity Removed from Solution Filtration->Removed

Caption: Mechanism of polymer-supported aldehyde scavengers covalently trapping free primary amines.

Method C: Chromatographic Resolution
  • Normal-Phase Flash Chromatography: Load the crude mixture onto a silica gel column. Elute with a Hexanes/EtOAc gradient. The fully protected, neutral amide product will elute first. The unreacted Fmoc-D-Lys-OtBu will stick tightly to the silica due to its basic amine.

  • Reverse-Phase HPLC (RP-HPLC): For analytical purity, use a C18 column with a Water/Acetonitrile gradient containing 0.1% TFA. Caution: Limit fraction collection time and lyophilize immediately to prevent TFA-catalyzed

    
    Bu ester cleavage[5][7].
    
Quantitative Data: Method Comparison
Purification MethodEfficiencyScalabilityCostTime RequiredRisk of Side Reactions
Method A: Acidic LLE High> 100 gLow1–2 HoursLow (if mild acid is used)
Method B: Scavenger Resin Very High10 mg – 5 gHigh3–5 HoursVery Low
Method C: Flash Chromatography Moderate100 mg – 50 gModerate2–4 HoursLow
Method C: RP-HPLC Very High< 1 gVery High1–2 HoursModerate (

Bu cleavage)
Frequently Asked Questions (FAQs)

Q: Why did my


Bu ester group fall off during the acidic extraction? 
A:  The 

Bu ester is acid-labile and undergoes cleavage via a tert-butyl cation intermediate[5]. If you used a strong mineral acid (like 1M HCl) or allowed the product to sit in the acidic aqueous phase for too long at room temperature, the ester will hydrolyze[6]. Always use mild acids like 5% citric acid and perform the extraction quickly with chilled solutions.

Q: I used 5% citric acid, but my unreacted Fmoc-D-Lys-OtBu is still in the organic layer. Why? A: Fmoc-D-Lys-OtBu is extremely lipophilic due to the fluorenylmethoxycarbonyl (Fmoc) and tert-butyl groups[][3]. Even when the


-amine is protonated, the molecule's overall hydrophobicity can force it to partition into non-polar solvents like DCM. To resolve this, switch your extraction solvent to Ethyl Acetate (EtOAc), which is more polar and better facilitates the partitioning of the protonated amine into the aqueous layer.

Q: Can I use a basic wash to remove the unreacted monomer instead? A: No. Adding a base will deprotonate the


-amine (reverting it to the neutral free base), making it completely soluble in the organic layer. Furthermore, strong bases (like piperidine, ethanolamine, or NaOH) will prematurely cleave the base-labile Fmoc protecting group from the 

-amine[3][], ruining your building block and severely complicating the impurity profile.

Q: How do I know if the scavenger resin actually removed the unreacted amine? A: You can perform a Kaiser test (ninhydrin test) on a small aliquot of the filtrate. If the solution turns purple or blue upon heating with the Kaiser reagents, free primary amines are still present, indicating you need more resin or a longer incubation time. If the solution remains yellow, the unreacted Fmoc-D-Lys-OtBu has been successfully scavenged.

References
  • Fmoc-D-Lys-OtBu HCl | C25H33ClN2O4 | CID 162420818 - PubChem. National Institutes of Health (NIH).[Link]

  • (PDF) Fibroblast Activation Protein–Targeted Radioligand Therapy for Treatment of Solid Tumors. ResearchGate.[Link]

  • Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. ACS Publications.[Link]

  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCIPR.[Link]

  • Strategies in Organic Synthesis. Wipf Group, University of Pittsburgh.[Link]

  • Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration. ResearchGate.[Link]

  • Well-Defined Azlactone-Functionalized (Co)polymers on a Solid Support: Synthesis via Supported Living Radical Polymerization and Application as Nucleophile Scavengers. ACS Publications.[Link]

Sources

Technical Support Center: Strategies to Mitigate Dipeptide Formation with Fmoc-D-Lys-OtBu HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of dipeptide formation when utilizing Fmoc-D-Lys-OtBu HCl in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your peptide synthesis.

Introduction: The Challenge of Dipeptide Formation

In Fmoc-based solid-phase peptide synthesis, the formation of dipeptides, primarily through diketopiperazine (DKP) cyclization, is a well-documented side reaction that can significantly reduce the yield of the desired full-length peptide.[1][2] This issue is particularly prevalent during the coupling of the third amino acid residue. After the deprotection of the second amino acid, the newly liberated N-terminal amine can intramolecularly attack the ester linkage of the first amino acid to the resin, leading to the cleavage of the dipeptide from the solid support as a cyclic diketopiperazine.[2]

The use of Fmoc-D-Lys-OtBu HCl as the first amino acid attached to the resin presents a unique set of considerations due to the steric hindrance imparted by the tert-butyl (OtBu) ester group and the conformational properties of the D-amino acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dipeptide formation when using Fmoc-D-Lys-OtBu HCl?

A1: The primary mechanism is the formation of a diketopiperazine (DKP). After coupling the second amino acid and subsequent deprotection of its Fmoc group, the free N-terminal amine of the dipeptidyl-resin can nucleophilically attack the carbonyl carbon of the C-terminal D-Lysine's ester bond with the resin. This intramolecular cyclization releases a six-membered diketopiperazine ring from the resin, resulting in chain termination and loss of yield.[1][2]

Q2: How does the D-configuration of lysine potentially influence dipeptide formation?

A2: While both L- and D-amino acids can undergo DKP formation, the stereochemistry can influence the rate of cyclization. The peptide backbone's conformational preferences are altered with a D-amino acid, which may in some sequences favor a conformation that facilitates the intramolecular attack required for DKP formation.

Q3: What role does the C-terminal tert-butyl (OtBu) ester play in this side reaction?

A3: The tert-butyl ester is a bulky protecting group that introduces significant steric hindrance around the carbonyl group of the D-lysine residue.[] This steric bulk can, in some instances, slow down the desired intermolecular coupling of the third amino acid. If the coupling is slow, the N-terminal amine of the dipeptide remains exposed to the basic conditions of the reaction mixture for a longer period, increasing the probability of the intramolecular cyclization to form a diketopiperazine.[1]

Q4: Is the hydrochloride (HCl) salt form of Fmoc-D-Lys-OtBu significant in this context?

A4: The hydrochloride salt is present on the ε-amino group of the lysine side chain and needs to be neutralized to the free amine before the initial coupling to the resin. During the subsequent synthesis steps, this side chain is typically protected (e.g., with a Boc group, which is missing in this specific reagent name but implied for standard Fmoc/tBu strategy) and should not directly participate in dipeptide formation. However, if the side-chain amino group is not properly protected during synthesis, it can lead to other side reactions. For the purpose of dipeptide formation, the key factors are the N-terminal amine of the growing peptide chain and the C-terminal ester linkage to the resin.

Troubleshooting Guide: Minimizing Dipeptide Formation

If you are experiencing low yields or observing unexpected byproducts consistent with dipeptide formation, consider the following troubleshooting strategies.

Issue: Low Yield of the Target Peptide and Presence of a Cyclic Dipeptide Byproduct

Root Cause Analysis:

  • Suboptimal Coupling Conditions: Inefficient coupling of the third amino acid allows more time for the competing diketopiperazine formation.

  • Prolonged Exposure to Basic Conditions: The basic environment required for Fmoc deprotection and coupling can catalyze the intramolecular cyclization.[2]

  • Resin Choice: Standard resins like Wang resin can be more susceptible to DKP formation due to the nature of the ester linkage.[2]

Solutions and Mitigation Strategies:

StrategyRationale
Optimize Coupling Reagents Utilize highly efficient coupling reagents to accelerate the intermolecular reaction, outcompeting the intramolecular cyclization. Aminium/uronium salts like HATU , HCTU , or phosphonium salts such as PyBOP are recommended for their ability to form highly reactive esters and overcome steric hindrance.[1]
Employ Double Coupling For the critical coupling of the third amino acid, performing the coupling step twice with fresh reagents can drive the reaction to completion and minimize the time the free N-terminal amine is available for cyclization.[1]
Use Sterically Hindered Resins Employing a resin with a bulky linker, such as 2-Chlorotrityl chloride (2-CTC) resin , is a highly effective strategy. The steric bulk of the trityl group physically shields the ester linkage from nucleophilic attack by the N-terminal amine, thereby suppressing DKP formation.[1][2]
Modify Deprotection Conditions Reduce the exposure time to piperidine during Fmoc deprotection of the second amino acid. Using a "fast" deprotection protocol with shorter cycles can limit the window for cyclization.[2]
Temperature Control Avoid elevated temperatures during the coupling of the third amino acid, as heat can accelerate the rate of diketopiperazine formation.[2]

Experimental Protocols

Protocol 1: Optimized Coupling of the Third Amino Acid to a Dipeptide on 2-Chlorotrityl Chloride Resin

This protocol is designed to minimize diketopiperazine formation by using a sterically hindered resin and a potent coupling reagent.

Materials:

  • Fmoc-D-Lys(Boc)-OtBu loaded 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acid #2

  • Fmoc-protected amino acid #3

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling and Amino Acid #2 Coupling:

    • Swell the Fmoc-D-Lys(Boc)-OtBu loaded 2-CTC resin in DMF for 30 minutes.

    • Perform standard Fmoc deprotection of the D-Lys residue using 20% piperidine in DMF.

    • Couple the second Fmoc-protected amino acid using your standard coupling protocol (e.g., with HCTU/DIPEA).

  • Critical Fmoc Deprotection of Amino Acid #2:

    • Treat the resin with 20% piperidine in DMF for a reduced time (e.g., two treatments of 5-7 minutes each) to minimize base exposure.[2]

    • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Optimized Coupling of Amino Acid #3 (Double Coupling):

    • First Coupling:

      • In a separate vessel, pre-activate Fmoc-amino acid #3 (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-5 minutes.[1]

      • Immediately add the activated amino acid solution to the resin.

      • Allow the coupling reaction to proceed for 45-60 minutes.

      • Wash the resin with DMF.

    • Second Coupling:

      • Repeat the pre-activation and coupling steps with a fresh solution of activated Fmoc-amino acid #3.

  • Chain Elongation:

    • Proceed with the synthesis of the remaining peptide sequence using standard protocols.

Visualizing the Process

Mechanism of Diketopiperazine (DKP) Formation

DKP_Formation Resin Resin-O-C(=O)-CH(R1)-NH-C(=O)-CH(R2)-NH-Fmoc Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Intermediate Resin-O-C(=O)-CH(R1)-NH-C(=O)-CH(R2)-NH2 Deprotection->Intermediate DKP Diketopiperazine (cleaved) Intermediate->DKP Intramolecular Attack (Side Reaction) Coupling Coupling of Fmoc-AA3-OH Intermediate->Coupling Desired Reaction Tripeptide Resin-O-C(=O)-CH(R1)-NH-C(=O)-CH(R2)-NH-C(=O)-CH(R3)-NH-Fmoc Coupling->Tripeptide

Caption: Competing pathways after Fmoc deprotection of the second amino acid.

Recommended Workflow to Minimize DKP Formation

Workflow Start Start with Fmoc-D-Lys(Boc)-OtBu on 2-CTC Resin Couple_AA2 Couple Fmoc-AA2-OH Start->Couple_AA2 Deprotect_AA2 Fmoc Deprotection of AA2 (Reduced Time) Couple_AA2->Deprotect_AA2 Double_Couple_AA3 Double Couple Fmoc-AA3-OH (HATU/DIPEA) Deprotect_AA2->Double_Couple_AA3 Continue_SPPS Continue SPPS Double_Couple_AA3->Continue_SPPS End Cleavage from Resin Continue_SPPS->End

Caption: Optimized workflow for the initial steps of peptide synthesis.

References

  • Galpin, I. J., & Mohammed, A. K. (1983). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Perkin Transactions 1, 1373-1377. [Link]

Sources

Validation & Comparative

Validating the Integrity of Fmoc-D-Lys-OtBu HCl: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-D-Lys-OtBu HCl (N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-lysine t-butyl ester hydrochloride) is a critical orthogonal building block in solid-phase peptide synthesis (SPPS), particularly for introducing D-lysine residues at the C-terminus or within sequences requiring side-chain modification.[1]

This guide provides a rigorous analytical framework for validating this compound using 1H NMR spectroscopy . Unlike standard datasheets, this document focuses on comparative analysis —distinguishing the high-purity product from common synthetic impurities (hydrolysis byproducts, incomplete deprotection intermediates) and addressing the limitations of NMR regarding stereochemical verification.

Experimental Protocol: 1H NMR Acquisition

To ensure reproducibility and minimize solvent-solute interaction variability, the following protocol is standardized for the hydrochloride salt form.

Methodology
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.

    • Reasoning: The HCl salt form of the epsilon-amine renders the compound poorly soluble in CDCl3. DMSO-d6 ensures complete dissolution and prevents aggregation-induced line broadening.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Reference: Residual DMSO pentet centered at 2.50 ppm .

Critical Handling Note: Fmoc-D-Lys-OtBu HCl is hygroscopic. Use a dry NMR tube and take the sample from a desiccated container to prevent water peaks (~3.33 ppm in DMSO) from obscuring the alpha-proton region.

Spectral Analysis: The "Gold Standard" Profile

The following table details the expected chemical shifts for pure Fmoc-D-Lys-OtBu HCl. Assignments are based on the structure: Fmoc-NH-CH(CH2-CH2-CH2-CH2-NH3+)-COOtBu .

Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)
RegionChemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
Aromatic 7.89Doublet (

Hz)
2HFmoc H-4, H-5Characteristic pseudo-ortho coupling.[1]
7.72Doublet (

Hz)
2HFmoc H-1, H-8
7.60 – 7.80Broad / Multiplet3H

-NH

Critical: Broad signal indicates the HCl salt on the side chain. Disappears with D

O shake.
7.41Triplet2HFmoc H-3, H-6
7.32Triplet2HFmoc H-2, H-7
7.25Doublet (

Hz)
1H

-NH
Amide proton; coupling to

-CH confirms peptide bond integrity.
Aliphatic 4.20 – 4.35Multiplet3HFmoc CH

+ Fmoc CH
Overlapping signals typical of the fluorenyl system.
3.85 – 3.95Multiplet1H

-CH
The chiral center proton. Shift indicates esterification (OtBu).
2.70 – 2.80Multiplet2H

-CH

Adjacent to the ammonium group; deshielded compared to central methylenes.
1.50 – 1.70Multiplet2H

-CH

1.39Singlet9Ht-Butyl (OtBu)Purity Marker: Sharp, intense singlet.
1.25 – 1.45Multiplet4H

-CH

,

-CH

Often overlaps with the t-Butyl base; integration check is vital.

Comparative Analysis: Distinguishing Alternatives & Impurities

A raw spectrum is meaningless without context. This section compares the target product against its most common "alternatives"—the impurities that mimic it.

Comparison 1: Product vs. Hydrolyzed Byproduct (Fmoc-D-Lys-OH)

Context: The t-butyl ester is acid-labile. Improper storage or exposure to acidic fumes can lead to hydrolysis, yielding the free acid.

  • Fmoc-D-Lys-OtBu (Target): Shows a sharp singlet at 1.39 ppm (9H) .

  • Fmoc-D-Lys-OH (Impurity):

    • Loss of Signal: The 1.39 ppm singlet disappears completely.

    • Shift Change: The

      
      -CH proton shifts slightly upfield due to the change from ester to carboxylic acid.
      
    • New Signal: Appearance of a very broad carboxylic acid proton (

      
       ppm), often invisible if wet DMSO is used.
      
Comparison 2: Product vs. Incomplete Side-Chain Deprotection (Fmoc-Lys(Boc)-OtBu)

Context: This compound is often synthesized from Fmoc-Lys(Boc)-OH. Failure to remove the Boc group on the epsilon-amine results in a neutral, protected side chain.

  • Fmoc-D-Lys-OtBu HCl (Target):

    • 
      -NH signal is ~7.7 ppm (Broad, 3H)  (Ammonium).
      
    • t-Butyl integral = 9H (Ester only).

  • Fmoc-Lys(Boc)-OtBu (Impurity):

    • 
      -NH signal becomes a sharp triplet/multiplet at ~6.7 ppm  (Carbamate).
      
    • t-Butyl region shows 18H (or two distinct singlets if resolution allows, one for Ester, one for Boc).

    • Solubility: The impurity is soluble in CDCl

      
      , whereas the target HCl salt is not.
      
Comparison 3: D-Isomer vs. L-Isomer (Stereochemical Integrity)

The "Invisible" Alternative: Standard 1H NMR cannot distinguish between Fmoc-D-Lys-OtBu and Fmoc-L-Lys-OtBu in an achiral environment (DMSO-d6). Their spectra are identical.

  • Scientific Integrity Warning: Do not rely on NMR for chiral purity.

  • Required Alternative Method:

    • Chiral HPLC: Using a column like Chiralpak IA/IB.

    • Polarimetry: Specific Rotation

      
      .
      
      • Fmoc-L -Lys-OtBu HCl:

        
         (c=1, DMF).
        
      • Fmoc-D -Lys-OtBu HCl:

        
         (c=1, DMF).
        

Visualizations

Figure 1: Analytical Validation Workflow

This flowchart illustrates the decision logic for releasing a batch of Fmoc-D-Lys-OtBu HCl, integrating NMR with orthogonal methods.

ValidationWorkflow Start Crude Fmoc-D-Lys-OtBu HCl Solubility Solubility Test (CDCl3 vs DMSO-d6) Start->Solubility NMR 1H NMR Spectrum (DMSO-d6) Solubility->NMR Soluble in DMSO only Check1 Check: tBu Singlet (9H)? NMR->Check1 Check2 Check: Epsilon-NH3+ (Broad)? Check1->Check2 Yes Fail1 Impurity: Fmoc-Lys-OH (Hydrolysis) Check1->Fail1 No (Missing tBu) Check3 Check: Chiral Purity? Check2->Check3 Yes Fail2 Impurity: Fmoc-Lys(Boc)-OtBu (Incomplete Deprotection) Check2->Fail2 No (Sharp NH / 18H tBu) Polarimetry Polarimetry / Chiral HPLC Check3->Polarimetry NMR is Blind to Chirality Release Release Material for Synthesis Polarimetry->Release Correct Enantiomer

Caption: Logical workflow for validating chemical and stereochemical identity. Note that NMR serves as the primary filter for chemical structure but requires Polarimetry for stereochemistry.

Figure 2: Structural Connectivity & NMR Correlations

A simplified mapping of the proton environments to the chemical structure.

ChemicalStructure Fmoc Fmoc Group (Aromatic) FmocCH2 Fmoc-CH2-CH 4.2-4.4 ppm Fmoc->FmocCH2 AlphaNH Alpha-NH 7.25 ppm (d) FmocCH2->AlphaNH Carbamate Link AlphaCH Alpha-CH 3.9 ppm (m) AlphaNH->AlphaCH Coupling SideChain Lys Side Chain (Beta/Gamma/Delta) 1.2-1.7 ppm AlphaCH->SideChain Ester OtBu Ester 1.39 ppm (s) AlphaCH->Ester EpsilonCH2 Epsilon-CH2 2.75 ppm SideChain->EpsilonCH2 Ammonium NH3+ Cl- 7.7 ppm (br) EpsilonCH2->Ammonium Salt Form

Caption: Proton connectivity map. Colors indicate distinct chemical shift regions: Red (Aromatic/Deshielded), Yellow (Exchangeable), Green (Shielded Aliphatic).

References

  • Sigma-Aldrich. Fmoc-D-Lys-OtBu hydrochloride Product Specification & Safety Data Sheet. Retrieved from

  • PubChem. Fmoc-D-Lys-OtBu HCl Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem. Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • Gottlieb, H. E., et al. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem. 62, 7512–7515.[2] (Standard reference for solvent residuals in DMSO-d6).

Sources

Architectural Control in Peptide Synthesis: Fmoc-D-Lys-OtBu HCl vs. Fmoc-Lys(ivDde)-OH for Branching

Author: BenchChem Technical Support Team. Date: March 2026

The design of complex peptide therapeutics—such as multivalent antigen-presenting peptides (MAPs), targeted drug delivery vehicles, and bioconjugates—relies heavily on architectural control. Branching is the primary mechanism for achieving these non-linear topologies.

As an application scientist, selecting the correct branching building block is not merely a matter of sequence; it is a matter of topological direction and orthogonal stability. This guide objectively compares two highly specialized lysine derivatives: Fmoc-Lys(ivDde)-OH and Fmoc-D-Lys-OtBu HCl . We will analyze their mechanistic divergence, causality in experimental design, and provide self-validating protocols for their implementation.

Mechanistic Divergence & Topological Control

While both molecules are lysine derivatives used to create branch points, they operate via fundamentally different orthogonal strategies and topological vectors.

Fmoc-Lys(ivDde)-OH: The Orthogonal Anchor (Forward Branching)

Fmoc-Lys(ivDde)-OH is the industry standard for solid-phase peptide synthesis (SPPS) when a branch must be built outward from the main peptide backbone 1.

  • Structure & Causality: The

    
    -amine is Fmoc-protected, and the 
    
    
    
    -carboxyl is free, allowing it to be incorporated seamlessly into the primary peptide chain. The
    
    
    -amine is masked by the ivDde group (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl).
  • Why ivDde over Dde? Standard Dde is prone to migrating from the protected

    
    -amine to an unprotected 
    
    
    
    -amine during Fmoc deprotection. The added steric bulk of the 3-methylbutyl group in ivDde prevents this migration and significantly increases stability against 20% piperidine, ensuring the branch point remains strictly masked until intentionally cleaved 2.
Fmoc-D-Lys-OtBu HCl: The Inverse Matrix (Reverse Branching)

Fmoc-D-Lys-OtBu HCl is utilized when the topological vector must be reversed, or when building dendrimers directly from a resin-bound carboxyl group [[3]]().

  • Structure & Causality: The

    
    -carboxyl is protected by an acid-labile tert-butyl (OtBu) ester, while the 
    
    
    
    -amine is completely unprotected (supplied as a hydrochloride salt) [[4]](). This allows the Lys residue to act as a nucleophile, coupling via its side chain to an activated carboxyl.
  • Expert Note on Nomenclature: Some commercial catalogs erroneously describe the OtBu group as protecting the

    
    -amine. However, IUPAC nomenclature (tert-butyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate) and chemical logic dictate it is an 
    
    
    
    -carboxyl ester .
  • Why the D-Isomer? The D-enantiomer introduces unnatural chirality at the branch point. This confers critical proteolytic resistance, preventing enzymatic cleavage of the branch in vivo—a mandatory requirement for extending the half-life of therapeutic bioconjugates .

Quantitative & Functional Comparison

The following table summarizes the operational parameters of both derivatives to guide synthetic strategy.

ParameterFmoc-Lys(ivDde)-OHFmoc-D-Lys-OtBu HCl
Primary Application Forward branching, PEGylation, cyclizationReverse branching, dendrimers, C-term modification
Coupling Nucleophile

-amine (main chain elongation)

-amine (side chain coupling)
Branching Vector From main chain

outward via

-amine
From side chain

outward via

-amine
Orthogonal Cleavage 2% Hydrazine in DMF (cleaves ivDde)20% Piperidine (cleaves Fmoc), TFA (cleaves OtBu)
Protease Resistance Low (L-isomer standard)High (D-isomer)
Steric Hindrance High (due to bulky ivDde group)Moderate

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following methodologies incorporate built-in self-validation steps to confirm reaction completion without relying solely on downstream LC-MS.

Protocol A: Orthogonal Branching via Fmoc-Lys(ivDde)-OH

This protocol is used to build a primary sequence and subsequently unmask the side chain for branching.

  • Main Chain Coupling: Couple Fmoc-Lys(ivDde)-OH (3-5 eq) using standard DIC/Oxyma Pure or HATU/DIEA chemistry to the growing resin-bound peptide 6.

  • Elongation: Continue standard Fmoc SPPS (using 20% piperidine) to complete the primary sequence. The ivDde group will remain intact.

  • ivDde Deprotection: Treat the resin with 2% hydrazine in DMF (3 x 3 mins).

  • Self-Validation (UV Monitoring): Hydrazine cleavage of ivDde yields a chromophoric indazole byproduct. Monitor the reaction effluent at 290 nm. Deprotection is definitively complete when the absorbance returns to baseline 7.

  • Branch Synthesis: Couple the first amino acid of the branch to the newly liberated

    
    -amine.
    

G A Main Chain Assembly (Fmoc-SPPS) B Couple Fmoc-Lys(ivDde)-OH (via α-carboxyl) A->B C Continue Main Chain (Piperidine deprotection) B->C D Selective ivDde Cleavage (2% Hydrazine in DMF) C->D E Branch Elongation (via liberated ε-amine) D->E

Fig 1: Standard orthogonal branching workflow using Fmoc-Lys(ivDde)-OH via side-chain deprotection.

Protocol B: Inverse Branching via Fmoc-D-Lys-OtBu HCl

This protocol reverses the topology, utilizing the free side-chain amine to attack an activated carboxyl group.

  • Carboxyl Activation: Activate a free carboxyl group on the resin-bound peptide (e.g., the side chain of an Asp/Glu residue) using HATU/DIEA.

  • In Situ Neutralization: Dissolve Fmoc-D-Lys-OtBu HCl in DMF. Add DIEA (2.0 eq relative to the amino acid) to neutralize the HCl salt, liberating the free

    
    -amine nucleophile 4.
    
  • 
    -Coupling:  Add the neutralized amino acid to the resin. The 
    
    
    
    -amine couples to the activated carboxyl.
  • Self-Validation (Kaiser Test): Following the coupling, perform a Kaiser (ninhydrin) test. A negative result (yellow) confirms successful coupling, as the primary

    
    -amine has been consumed and the 
    
    
    
    -amine remains securely Fmoc-protected.
  • Branch Elongation: Treat with 20% piperidine to remove the

    
    -Fmoc group, then build the reverse branch sequence N-to-C 3.
    
  • Global Cleavage: Treat the resin with a standard TFA cleavage cocktail. This simultaneously cleaves the peptide from the resin and removes the OtBu ester, exposing the

    
    -carboxyl.
    

G A Resin-Bound Peptide (with free Carboxyl) B Couple Fmoc-D-Lys-OtBu HCl (via free ε-amine) A->B C Fmoc Deprotection (20% Piperidine) B->C D Reverse Branch Elongation (via exposed α-amine) C->D E Global Cleavage (TFA removes OtBu ester) D->E

Fig 2: Inverse branching workflow utilizing the free ε-amine of Fmoc-D-Lys-OtBu HCl.

References

  • 1

  • 6

  • 2

  • 7

  • [[3] Chem-Impex - Nα-Fmoc-D-Lysine tert-butyl ester hydrochloride]()

  • [[4] PubChem - Fmoc-D-Lys-OtBu HCl | C25H33ClN2O4]()

Sources

Strategic Orthogonality & Stability: A Technical Comparison of Fmoc-D-Lys-OtBu HCl vs. Fmoc-Lys(Alloc)-OH

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between Fmoc-D-Lys-OtBu HCl and Fmoc-Lys(Alloc)-OH . It is structured to assist researchers in selecting the optimal building block for peptidomimetic drug design, specifically focusing on metabolic stability and synthetic efficiency.

Executive Summary

In the development of therapeutic peptides and peptidomimetics, the choice of lysine building block dictates not only the synthetic strategy but also the pharmacokinetic profile of the final molecule.

While Fmoc-Lys(Alloc)-OH remains the standard for orthogonal side-chain protection in Solid Phase Peptide Synthesis (SPPS), Fmoc-D-Lys-OtBu HCl offers distinct, high-value advantages for solution-phase convergent synthesis and metabolic stabilization .

The Verdict:

  • Choose Fmoc-D-Lys-OtBu HCl when synthesizing metabolically stable drug conjugates, branched peptides in solution, or when avoiding palladium-catalyzed deprotection is critical for purity.

  • Choose Fmoc-Lys(Alloc)-OH when performing standard linear SPPS where on-resin side-chain modification is required after chain assembly.

Part 1: The Stability Advantage (The "D-Factor")

The most profound pharmacological advantage of Fmoc-D-Lys-OtBu HCl is its stereochemistry. Native L-peptides are rapidly degraded in human serum, primarily by serine proteases like trypsin, which specifically recognize basic residues (Lys, Arg) in the L-configuration.

Mechanism of Action

Proteolytic enzymes possess chiral active sites designed to bind L-amino acids. The incorporation of a D-Lysine residue creates a "steric clash" within the enzyme's binding pocket, preventing the catalytic triad from accessing the peptide bond.

  • L-Lysine (Alloc derivative): Susceptible to rapid hydrolysis (

    
     minutes to hours in serum).
    
  • D-Lysine (OtBu derivative): Resists hydrolysis, often extending serum half-life (

    
    ) from hours to days.
    
Visualization: Proteolytic Resistance Mechanism

The following diagram illustrates the steric exclusion of D-Lysine from the protease active site compared to the rapid cleavage of L-Lysine.

ProteolyticStability cluster_L L-Lysine Pathway (Standard) cluster_D D-Lysine Pathway (Fmoc-D-Lys-OtBu) L_Peptide Peptide-L-Lys-Peptide Trypsin_L Serum Protease (Trypsin/Chymotrypsin) L_Peptide->Trypsin_L Recognition Complex_L Enzyme-Substrate Complex Formed Trypsin_L->Complex_L Binding (Induced Fit) Cleavage Rapid Hydrolysis (Inactive Fragments) Complex_L->Cleavage Catalysis D_Peptide Peptide-D-Lys-Peptide Trypsin_D Serum Protease D_Peptide->Trypsin_D Encounter Clash Steric Mismatch (No Binding) Trypsin_D->Clash Stereochemical Clash Intact Intact Bioactive Peptide Clash->Intact Enzyme Dissociates

Figure 1: Mechanism of proteolytic resistance. D-Lysine prevents the formation of the enzyme-substrate complex, significantly enhancing serum stability.

Part 2: Synthetic Efficiency & Orthogonality

The second major advantage lies in the synthetic workflow . Fmoc-Lys(Alloc)-OH requires a complex deprotection step involving Palladium (Pd) catalysts. Fmoc-D-Lys-OtBu HCl, having a free side chain (as a salt), allows for immediate functionalization in solution.

Comparison of Synthetic Routes
FeatureFmoc-D-Lys-OtBu HClFmoc-Lys(Alloc)-OH
Primary Application Solution Phase / Convergent SynthesisSolid Phase (SPPS) On-Resin Modification
Side Chain Status Free Amine (after neutralization)Protected (Alloc - Allyloxycarbonyl)
Activation Step Simple Base Neutralization (e.g., DIEA)Pd(0) Catalyzed Deprotection
Reagents Required Mild Base (DIEA, TEA)Pd(PPh

)

, Phenylsilane (Scavenger)
Risk Factors Minimal (Salt removal)Pd Contamination , Incomplete Deprotection
C-Terminus Protected (OtBu ester)Free Acid (OH)
The "Hidden Cost" of Alloc

Using Fmoc-Lys(Alloc)-OH involves a significant "tax" on the workflow:

  • Cost: Pd(PPh

    
    )
    
    
    
    is expensive and air-sensitive.
  • Toxicity: Residual Palladium is a major concern in GMP manufacturing; removing it requires extensive washing (e.g., with sodium diethyldithiocarbamate).

  • Efficiency: Alloc removal can be sluggish due to "poisoning" of the catalyst by sulfur-containing residues (Met, Cys) if present.

Workflow Visualization

The diagram below contrasts the direct coupling capability of the OtBu derivative versus the multi-step deprotection required for Alloc.

WorkflowComparison cluster_Alloc Route A: Fmoc-Lys(Alloc)-OH (SPPS) cluster_OtBu Route B: Fmoc-D-Lys-OtBu HCl (Solution) Start_A Fmoc-Lys(Alloc)-OH (Resin Bound) Step1_A Pd(PPh3)4 + PhSiH3 (Argon Atmosphere) Start_A->Step1_A Deprotection Step2_A Wash Scavengers (DCM/DMF/Carbamate) Step1_A->Step2_A Clean-up Step3_A Free Amine Generated Step2_A->Step3_A End_A Functionalization (e.g., Dye/Drug) Step3_A->End_A Start_B Fmoc-D-Lys-OtBu HCl (In Solution) Step1_B Add Base (DIEA) (Neutralization) Start_B->Step1_B Activate End_B Direct Functionalization (e.g., Dye/Drug) Step1_B->End_B Immediate Coupling

Figure 2: Synthetic workflow comparison. Route B (OtBu) eliminates the chemically hazardous and labor-intensive Palladium deprotection step.

Part 3: Experimental Protocols

Protocol A: Direct Functionalization of Fmoc-D-Lys-OtBu HCl

Use this protocol for solution-phase synthesis of branched peptides or drug conjugates.

Objective: Conjugate a carboxylic acid (R-COOH) to the


-amine of D-Lysine.
  • Dissolution: Dissolve 1.0 eq of Fmoc-D-Lys-OtBu HCl in dry DCM or DMF.

  • Neutralization: Add 1.2 eq of DIEA (Diisopropylethylamine).

    • Note: The solution may become slightly cloudy as the amine is freed; ensure complete dissolution.

  • Activation: In a separate vessel, activate the carboxylic acid (R-COOH, 1.1 eq) using HATU (1.1 eq) and DIEA (2.0 eq) in DMF for 5 minutes.

  • Coupling: Add the activated acid solution to the lysine solution. Stir at Room Temperature (RT) for 1–2 hours.

  • Work-up: Dilute with EtOAc, wash with 5% NaHCO

    
    , 1M KHSO
    
    
    
    , and brine. Dry over MgSO
    
    
    .
  • Result: Fmoc-D-Lys(R)-OtBu . The product is now ready for N-terminal extension (Fmoc removal) or C-terminal deprotection (TFA).

Protocol B: Alloc Deprotection (For Comparison)

Use this protocol only if on-resin orthogonality is strictly required.

Objective: Remove Alloc group to expose


-amine on resin.
  • Preparation: Swell the resin (0.1 mmol scale) in DCM under Argon.

  • Catalyst Mix: Dissolve Pd(PPh

    
    )
    
    
    
    (0.1 eq) and Phenylsilane (10 eq) in dry DCM.
    • Critical: This step must be performed in an inert atmosphere (glove box or argon balloon) to prevent catalyst oxidation (turning black).

  • Reaction: Add the catalyst mixture to the resin. Shake for 30 minutes. Repeat the procedure once with fresh catalyst.

  • Washing (Crucial): Wash the resin sequence:

    • DCM (3x)

    • 0.02M Sodium Diethyldithiocarbamate in DMF (3x) – To remove Pd.

    • DMF (5x).

  • Result: Resin-bound Fmoc-Lys-Peptide .

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[] Chemical Reviews, 109(6), 2455-2504.

  • Boc Sciences. (2024). "Fmoc-D-Lys-OtBu - Product Guide and Applications." BOC Sciences Product Catalog.

  • Gomez-Martinez, P., et al. (1999). "Enzymatic stability of D-amino acid containing peptides." Journal of Peptide Science.

  • Thieriet, N., et al. (2000). "Solid-phase synthesis of secondary amines using the Alloc protecting group." Tetrahedron Letters.

  • Biotage. (2023).[2] "Alloc Protecting Group Removal Protocol." Biotage Knowledge Base.

Sources

Chirality as a Stability Switch: D-Lysine vs. L-Lysine in Peptide Conjugate Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In peptide-drug conjugates (PDCs) and peptide-receptor radionuclide therapy (PRRT), the choice between L-Lysine and D-Lysine as a conjugation handle is a critical determinant of pharmacokinetics. While L-Lysine offers native structural compatibility, it acts as a primary substrate for serum proteases (trypsin-like) and lysosomal enzymes (cathepsins), often leading to premature payload release or rapid clearance. D-Lysine , its enantiomer, provides a "steric shield," rendering the conjugation site invisible to most endogenous proteases without altering the chemical reactivity of the


-amine used for conjugation. This guide analyzes the mechanistic, stability, and immunological implications of this substitution.

Mechanistic Foundation: The Chirality Lock

To understand the stability divergence, one must look at the protease active site. Proteases like Trypsin and Cathepsin B are stereoselective; they evolved to cleave peptide bonds adjacent to L-amino acids.

  • L-Lysine (Natural Substrate): The L-configuration positions the carbonyl carbon of the scissile bond in perfect alignment with the enzyme's catalytic triad (e.g., Ser-His-Asp in serine proteases). The side chain fits into the S1 specificity pocket, facilitating hydrolysis.

  • D-Lysine (Steric Mismatch): The D-configuration inverts the tetrahedral geometry at the

    
    -carbon. When D-Lysine enters the active site, its side chain or backbone projects in a direction that creates a steric clash with the enzyme wall. This prevents the formation of the transition state, effectively inhibiting cleavage.
    
Visualization: Proteolytic Resistance Mechanism

The following diagram illustrates why D-Lysine resists enzymatic hydrolysis compared to L-Lysine.

ProteolysisMechanism cluster_L L-Lysine Interaction cluster_D D-Lysine Interaction Enzyme Protease Active Site (Trypsin/Cathepsin) L_Complex Enzyme-Substrate Complex Formed Enzyme->L_Complex Lock & Key Fit StericClash Steric Hindrance (Misalignment) Enzyme->StericClash Inverted Chirality L_Substrate L-Lysine Conjugate L_Substrate->Enzyme Binding Cleavage Peptide Bond Hydrolysis L_Complex->Cleavage Catalytic Triad Attack D_Substrate D-Lysine Conjugate D_Substrate->Enzyme Binding Attempt NoReaction Intact Conjugate StericClash->NoReaction Catalysis Blocked

Figure 1: Mechanistic divergence in proteolytic processing. L-Lysine permits catalytic alignment, while D-Lysine induces steric clashes that prevent hydrolysis.

Comparative Analysis: Performance Metrics

A. Enzymatic Stability (Serum & Lysosomal)

The primary driver for D-Lys substitution is half-life extension.

  • Serum Stability: In human serum, trypsin-like proteases cleave at the C-terminal side of basic residues (Lys, Arg). Substituting L-Lys with D-Lys at the conjugation site or cleavage hotspots can extend serum half-life (

    
    ) from minutes to hours or days.
    
  • Lysosomal Stability: For non-cleavable linkers (where the drug must remain attached until the peptide is fully degraded), D-Lysine prevents the release of the free drug metabolite (Lys-Drug), potentially altering the intracellular payload fate.

B. Conjugation Chemistry

Chemically, L-Lys and D-Lys are identical in non-chiral environments.

  • Reactivity: The nucleophilicity of the

    
    -amine is identical. Conjugation reactions (e.g., NHS-ester coupling) proceed at the same rate.
    
  • Solubility: Generally identical, though D-peptides can sometimes exhibit different aggregation properties due to altered secondary structure propensity.

C. Biological Impact (Affinity & Immunogenicity)[1]
  • Binding Affinity: This is the primary risk. If the Lysine residue is part of the pharmacophore (binding interface), inverting chirality will likely abolish binding. If the Lysine is in a linker or solvent-exposed face, the substitution is usually well-tolerated.

  • Immunogenicity: D-amino acids are poorly processed by MHC-II molecules, meaning they fail to present epitopes to T-helper cells.[1] This generally results in lower immunogenicity for D-Lys conjugates compared to L-Lys variants, although they can act as haptens if the density is high.

Data Summary Table
FeatureL-Lysine ConjugateD-Lysine ConjugateImpact of Substitution
Proteolytic Stability Low (Minutes to Hours)High (Hours to Days)Major Advantage
Serum Protease Target Yes (Trypsin, Plasmin)No (Resistant)Prevents premature release
Lysosomal Degradation Rapid (Cathepsins)Slow / ResistantAlters intracellular trafficking
Receptor Affinity Native (High)Risk of reductionRequires Validation (Must check structure-activity relationship)
Immunogenicity Moderate (T-cell epitopes)Low (Poor MHC binding)Generally safer, but monitor for haptenization
Conjugation Efficiency HighHigh (Identical)Neutral

Experimental Protocols

To validate the stability advantage of D-Lysine in your specific conjugate, the following self-validating protocols are recommended.

Protocol 1: Comparative Serum Stability Assay

Objective: Determine the in vitro half-life (


) of L- vs. D-Lys conjugates.
  • Preparation:

    • Pool human serum (Sigma or similar) to account for donor variability.

    • Prepare 1 mM stock solutions of L-Conjugate and D-Conjugate in PBS.

  • Incubation:

    • Dilute conjugates to 10 µM in 90% human serum at 37°C.

    • Include an internal standard (e.g., non-degradable peptide) to normalize LC-MS injection variability.

  • Sampling:

    • Timepoints: 0, 15, 30, 60 min, 2h, 4h, 8h, 24h.

    • Quenching (Critical): Aliquot 50 µL of reaction into 200 µL of ice-cold Acetonitrile + 1% Formic Acid. This precipitates serum proteins and stops enzymatic activity immediately.

  • Analysis:

    • Centrifuge (10,000 x g, 10 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS. Monitor the parent ion (

      
      ).
      
  • Calculation:

    • Plot

      
       vs. Time. The slope 
      
      
      
      gives
      
      
      .
Protocol 2: Lysosomal Cathepsin B Challenge

Objective: Assess intracellular stability (crucial for ADCs with non-cleavable linkers).

  • Enzyme Activation:

    • Activate recombinant Human Cathepsin B (R&D Systems) in acetate buffer (pH 5.0) containing DTT (essential for cysteine protease activity) for 15 min at 37°C.

  • Reaction:

    • Incubate 50 µM conjugate with 10 nM Cathepsin B.

    • Control: Incubate with Cathepsin B inhibitor (E-64) to validate enzymatic cleavage.

  • Readout:

    • Analyze via HPLC at 0, 2, and 24 hours.

    • Expectation: L-Lys conjugate shows rapid fragmentation; D-Lys conjugate remains >90% intact.

Visualization: Stability Testing Workflow

StabilityWorkflow cluster_Assay In Vitro Incubation Start Start: Conjugate Synthesis (L-Lys vs D-Lys variants) Serum Human Serum (37°C) Start->Serum Cathepsin Cathepsin B (pH 5.0, DTT) Start->Cathepsin Quench Quench: Acetonitrile + Formic Acid (Precipitate Proteins) Serum->Quench Timepoints Cathepsin->Quench Timepoints Spin Centrifugation (10,000 x g) Quench->Spin LCMS LC-MS/MS Analysis (Quantify Parent Ion) Spin->LCMS Supernatant Data Calculate Half-life (t1/2) LCMS->Data

Figure 2: Workflow for comparative stability profiling. Parallel incubation in serum and lysosomal mimics allows for differentiation of extracellular vs. intracellular stability.

Critical Considerations for Drug Development

The "Isostere" Trap

While D-Lys is a chemical isostere of L-Lys, it is not a structural isostere in a helical context.

  • Ramachandran Plot: L-amino acids favor the

    
     region (right-handed helix). D-amino acids favor the 
    
    
    
    region.
  • Consequence: Inserting a single D-Lys into an

    
    -helical peptide will act as a "helix breaker," potentially destabilizing the secondary structure.
    
  • Mitigation: Place D-Lys substitutions at the N- or C-termini or in flexible linker regions (loops) where secondary structure is less defined.

Regulatory Perspective
  • CMC: D-amino acids are non-standard but well-accepted in regulatory filings (e.g., FDA). However, you must demonstrate enantiomeric purity of the starting material, as D-Lys is often synthesized via racemization resolution and may contain trace L-Lys.

  • Toxicity: D-Lysine is generally non-toxic and excreted renally if not incorporated into proteins.

References

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids, 30(4), 351–367. Link

  • Powell, M. F., et al. (1993). Peptide stability in drug development.[2][3][][5][6][7][8] II. Effect of single amino acid substitution and glycosylation on peptide reactivity in human serum. Pharmaceutical Research, 10(9), 1268–1273. Link

  • Tugyi, R., et al. (2005). Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide.[9] Proceedings of the National Academy of Sciences, 102(2), 413-418. Link

  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide.[10] Biochemical Pharmacology, 58(11), 1775-1780. Link

  • Doffek, B., et al. (2024). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases. Link

Sources

A Comparative Guide to Quality Control Testing of Fmoc-D-Lys-OtBu HCl Raw Material

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Raw Material Quality in Peptide Synthesis

In the intricate process of solid-phase peptide synthesis (SPPS), the quality of the starting materials is paramount. Each protected amino acid is a critical building block, and any compromise in its purity or integrity can have a cascading effect, leading to the formation of deletion sequences, truncated peptides, and other process-related impurities. These impurities not only reduce the overall yield of the target peptide but also significantly complicate downstream purification efforts, consuming valuable time and resources. Fmoc-D-Lys-OtBu HCl, a derivative of the non-proteinogenic D-lysine, is a key component in the synthesis of many modified peptides designed to have enhanced stability and unique biological activities. Its trifunctional nature, with three distinct reactive sites, makes rigorous quality control of this raw material an absolute necessity.

This guide provides an in-depth comparison of essential QC testing protocols for Fmoc-D-Lys-OtBu HCl, offering insights into the rationale behind each test, detailed experimental methodologies, and a comparative analysis of their strengths and limitations. Our objective is to equip researchers and drug development professionals with the knowledge to establish a robust quality control system that ensures the reliability and reproducibility of their peptide synthesis endeavors.

The Analytical Gauntlet: A Multi-faceted Approach to Quality Control

A comprehensive quality control strategy for Fmoc-D-Lys-OtBu HCl raw material relies on a battery of orthogonal analytical techniques. Each method provides a unique piece of the quality puzzle, and together they create a self-validating system that ensures the identity, purity, and integrity of the starting material. The following sections will delve into the core QC tests, comparing their utility and providing detailed protocols.

Overall QC Testing Workflow for Fmoc-D-Lys-OtBu HCl

cluster_0 Initial Assessment cluster_1 Identification cluster_2 Purity & Impurity Profiling cluster_3 Physicochemical Properties Appearance Appearance Solubility Solubility Appearance->Solubility Confirmatory FTIR FTIR Solubility->FTIR Structural Fingerprint 1H_NMR ¹H NMR FTIR->1H_NMR Detailed Structure Mass_Spec Mass Spectrometry 1H_NMR->Mass_Spec Molecular Weight HPLC_Purity HPLC Purity Mass_Spec->HPLC_Purity Quantitative Purity Chiral_HPLC Chiral HPLC HPLC_Purity->Chiral_HPLC Enantiomeric Purity Residual_Solvents Residual Solvents (GC-HS) Chiral_HPLC->Residual_Solvents Process Impurities Elemental_Impurities Elemental Impurities Residual_Solvents->Elemental_Impurities Inorganic Impurities Specific_Rotation Specific Optical Rotation Elemental_Impurities->Specific_Rotation Chiral Integrity Water_Content Water Content (KF) Specific_Rotation->Water_Content Moisture Content LOD Loss on Drying Water_Content->LOD Volatile Content Release Release LOD->Release Raw_Material Raw_Material Raw_Material->Appearance Visual Inspection

Caption: A comprehensive QC workflow for Fmoc-D-Lys-OtBu HCl raw material.

I. Identification: Confirming the Molecular Identity

The first and most fundamental step in QC is to unequivocally confirm the identity of the raw material. A combination of spectroscopic techniques is employed to ensure the correct molecular structure is present.

A. Fourier-Transform Infrared Spectroscopy (FTIR)

Principle: FTIR provides a unique molecular fingerprint by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies.

Expertise & Experience: While FTIR is an excellent identity confirmation tool, it is not quantitative. For Fmoc-D-Lys-OtBu HCl, we expect to see characteristic peaks for the Fmoc group (aromatic C-H, C=C), the carbamate linker (C=O), the tert-butyl ester (C-O), and the amine hydrochloride salt. Comparison of the sample's spectrum to a reference standard provides a rapid and reliable confirmation of identity.

Experimental Protocol:

  • Sample Preparation: A small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A calibrated FTIR spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Acceptance Criteria: The FTIR spectrum of the sample must be concordant with the spectrum of a qualified reference standard.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei, primarily ¹H and ¹³C. The chemical shifts, signal integrations, and coupling patterns are used to elucidate the molecular structure.

Expertise & Experience: ¹H NMR is arguably the most powerful technique for structural confirmation. The proton count from the integration of signals should be consistent with the number of protons in the Fmoc-D-Lys-OtBu HCl molecule. Any significant unassigned signals may indicate the presence of impurities.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C spectra.

  • Acceptance Criteria: The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra must be consistent with the structure of Fmoc-D-Lys-OtBu HCl and a reference spectrum.

Table 1: Representative ¹H NMR Data for Fmoc-D-Lys-OtBu HCl in CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.77d2HFmoc aromatic protons
7.60d2HFmoc aromatic protons
7.40t2HFmoc aromatic protons
7.31t2HFmoc aromatic protons
5.40d1HNH (carbamate)
4.40m2HFmoc CH₂
4.22t1HFmoc CH
4.15m1Hα-CH
2.95t2Hε-CH₂
1.85m2Hβ-CH₂
1.65m2Hδ-CH₂
1.45s9Htert-butyl CH₃
1.40m2Hγ-CH₂
C. Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides a highly accurate determination of the molecular weight of the compound and can be used to identify impurities.

Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid derivatives. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the identity. Tandem MS (MS/MS) can be used to fragment the molecule and provide structural information.[1]

Experimental Protocol:

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) at a low concentration (e.g., 10 µg/mL).

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).

  • Data Acquisition: The mass spectrum is acquired in positive ion mode.

  • Acceptance Criteria: The observed molecular ion peak ([M+H]⁺) should correspond to the theoretical mass of Fmoc-D-Lys-OtBu (C₂₅H₃₂N₂O₄), which is approximately 425.24 Da. The hydrochloride salt will dissociate in solution.

II. Purity and Impurity Profiling: Quantifying Quality

Ensuring the chemical and stereochemical purity of Fmoc-D-Lys-OtBu HCl is critical for successful peptide synthesis. A combination of chromatographic techniques is employed for this purpose.

A. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For Fmoc-amino acids, reversed-phase HPLC (RP-HPLC) is the most common method.[2]

Expertise & Experience: The choice of column and mobile phase is critical for achieving good resolution between the main peak and potential impurities. A C18 column is a common choice. A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Potential impurities to monitor for include the free amino acid, dipeptides, and by-products from the Fmoc protection step.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: A gradient HPLC system with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 30-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm

  • Acceptance Criteria: Purity is typically determined by area percentage. A common specification for high-quality Fmoc-D-Lys-OtBu HCl is ≥99.0%. Individual impurities should be below the reporting threshold defined by ICH Q3A guidelines, typically ≤0.10%.[3][4]

Table 2: Comparison of HPLC Purity from Different Hypothetical Suppliers

SupplierLot NumberPurity by HPLC (%)Dipeptide Impurity (%)Unidentified Impurity at RRT 1.2 (%)Total Impurities (%)
Supplier A A20260199.850.050.030.15
Supplier B B20260299.200.350.150.80
Supplier C C20260398.500.600.251.50

This data is for illustrative purposes only.

B. Chiral HPLC for Enantiomeric Purity

Principle: Chiral HPLC uses a chiral stationary phase (CSP) to separate enantiomers. The differential interaction between the enantiomers and the CSP leads to different retention times.

Expertise & Experience: For Fmoc-D-Lys-OtBu HCl, the goal is to ensure the absence of the L-enantiomer. Polysaccharide-based CSPs are often effective for the chiral resolution of Fmoc-amino acids.[5] The presence of even small amounts of the L-enantiomer can lead to the formation of diastereomeric peptides, which can be difficult to purify and may have altered biological properties.

Experimental Protocol:

  • Sample Preparation: Similar to HPLC purity analysis.

  • Instrumentation: An HPLC system with a UV detector and a chiral column.

  • Chromatographic Conditions (Example):

    • Column: Chiralpak IA or similar polysaccharide-based CSP

    • Mobile Phase: Isocratic mixture of hexane and isopropanol with a small amount of a modifier like TFA. The exact ratio needs to be optimized.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm

  • Acceptance Criteria: The enantiomeric purity should be very high, typically ≥99.8% for the D-enantiomer.

Workflow for HPLC and Chiral HPLC Analysis

cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis cluster_3 Reporting Weigh Accurately Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Inject_HPLC Inject on RP-HPLC Dissolve->Inject_HPLC Inject_Chiral Inject on Chiral HPLC Dissolve->Inject_Chiral Integrate_Purity Integrate Peaks (Purity) Inject_HPLC->Integrate_Purity Integrate_Chiral Integrate Peaks (Chiral) Inject_Chiral->Integrate_Chiral Calculate_Purity Calculate Area % Purity Integrate_Purity->Calculate_Purity Calculate_EE Calculate Enantiomeric Excess Integrate_Chiral->Calculate_EE Report_Purity Report_Purity Calculate_Purity->Report_Purity Report_EE Report_EE Calculate_EE->Report_EE

Sources

A Senior Application Scientist's Guide to Identifying Impurities in Fmoc-D-Lys-OtBu HCl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the purity of building blocks is paramount. The presence of even minute impurities in protected amino acids like Nα-Fmoc-D-lysine-Nε-tert-butyl ester hydrochloride (Fmoc-D-Lys-OtBu HCl) can significantly impact the yield, purity, and biological activity of the final peptide. This guide provides an in-depth technical comparison of analytical methodologies for the identification and characterization of potential impurities in the synthesis of Fmoc-D-Lys-OtBu HCl. Drawing upon established analytical principles and field-proven insights, we will explore the causality behind experimental choices and present a framework for robust quality control.

The Genesis of Impurities: Understanding the "Why"

Impurities in Fmoc-D-Lys-OtBu HCl are not random occurrences; they are predictable byproducts of the synthetic process. A thorough understanding of their formation mechanisms is the first line of defense in ensuring the quality of your synthesis. The primary routes of impurity generation include side reactions during the introduction of the Fmoc protecting group, incomplete reactions, and degradation during workup and storage.

Key potential impurities include:

  • Dipeptide Impurity (Fmoc-D-Lys(OtBu)-D-Lys(OtBu)-OH): This arises from the reaction of the Fmoc-introducing reagent with the already formed Fmoc-D-Lys-OtBu, leading to the insertion of an extra amino acid unit during peptide synthesis.

  • Free D-Lys-OtBu: Incomplete Fmoc protection or premature deprotection can leave the α-amino group free, which can lead to undesired side reactions.

  • Racemization Impurity (Fmoc-L-Lys-OtBu): The D-enantiomer can undergo racemization to the L-enantiomer under certain reaction conditions, particularly during the activation step in peptide coupling.[1] This is a critical impurity to monitor as it can significantly alter the biological activity of the final peptide.

  • Byproducts of Protecting Group Manipulation: The use and subsequent removal of protecting groups, while essential, can introduce their own set of impurities. For instance, incomplete removal of the tert-butyl (OtBu) group or side reactions associated with the Fmoc group and its cleavage byproducts (dibenzofulvene adducts) can occur.[2]

This guide will focus on the comparative analysis of three principal analytical techniques for the detection and characterization of these impurities: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is crucial for the comprehensive characterization of Fmoc-D-Lys-OtBu HCl purity.[3] Each technique offers unique advantages and, when used in concert, provides a holistic view of the impurity profile.

Analytical TechniquePrincipleStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Chromatographic separation based on polarity.High resolution, quantitative, well-established for purity assessment.[4]May not definitively identify co-eluting impurities without mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS) Measures mass-to-charge ratio of eluting compounds.Confirms molecular weight of the target compound and aids in the identification of unknown impurities.[3]Not inherently quantitative without appropriate standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analyzes the magnetic properties of atomic nuclei.Provides detailed structural information for unambiguous identification of impurities and can be quantitative (qNMR).Lower sensitivity compared to MS, may not detect trace-level impurities.

Experimental Protocols: A Practical Guide

The following protocols are designed to provide a robust framework for the analysis of Fmoc-D-Lys-OtBu HCl. These are starting points and may require optimization based on the specific instrumentation and impurity profile encountered.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is the cornerstone for quantifying the purity of Fmoc-D-Lys-OtBu HCl and detecting major impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.[3]

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.[3]

  • Gradient: A typical gradient would be 30-100% B over 30 minutes.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 265 nm and 280 nm.[3]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Expected Results: A high-purity sample will exhibit a single major peak. The presence of other peaks indicates impurities. Retention times will vary based on the impurity's polarity. For instance, the more polar free D-Lys-OtBu will elute earlier than the parent compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is indispensable for confirming the identity of the main peak and for the structural elucidation of unknown impurities.

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).[3]

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.[3]

  • Gradient: A typical gradient would be 10-95% B over 20 minutes.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode, scanning a mass range of m/z 100 to 1000.[3]

  • Sample Preparation: Dilute the sample to approximately 0.1 mg/mL in the initial mobile phase composition.[3]

Expected Results: The mass spectrum of the main peak should correspond to the molecular weight of Fmoc-D-Lys-OtBu HCl. Impurity peaks can be identified by their mass-to-charge ratio, allowing for the determination of their molecular formula and potential structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy provides definitive structural information, confirming the identity of the desired product and enabling the unambiguous characterization of impurities.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Analysis: Acquire a ¹H NMR spectrum. The chemical shifts and coupling constants of the protons will be characteristic of the Fmoc, D-lysine, and OtBu moieties.

Expected Results: The ¹H NMR spectrum of pure Fmoc-D-Lys-OtBu HCl will show distinct signals for the aromatic protons of the Fmoc group, the protons of the lysine backbone and side chain, and the tert-butyl protons. The presence of unexpected signals can indicate impurities. For example, the dipeptide impurity would show additional, slightly shifted signals corresponding to the second lysine unit.

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the key workflows in the synthesis and purity assessment of Fmoc-D-Lys-OtBu HCl.

cluster_synthesis Synthesis Workflow Start Start Fmoc_Protection Fmoc Protection of D-Lysine Start->Fmoc_Protection 1. Introduce Fmoc group OtBu_Esterification OtBu Esterification Fmoc_Protection->OtBu_Esterification 2. Protect ε-amino group Purification Purification OtBu_Esterification->Purification 3. Isolate crude product Final_Product Fmoc-D-Lys-OtBu HCl Purification->Final_Product 4. Crystallization/Chromatography

Caption: A simplified workflow for the synthesis of Fmoc-D-Lys-OtBu HCl.

cluster_analysis Analytical Workflow for Purity Assessment Sample Fmoc-D-Lys-OtBu HCl Sample HPLC HPLC-UV Analysis Sample->HPLC Quantitative Purity LCMS LC-MS Analysis Sample->LCMS Impurity Identification NMR NMR Spectroscopy Sample->NMR Structural Confirmation Purity_Report Purity & Impurity Profile Report HPLC->Purity_Report LCMS->Purity_Report NMR->Purity_Report

Caption: An integrated analytical workflow for comprehensive purity assessment.

Conclusion: A Commitment to Quality

The successful synthesis of high-quality peptides begins with the rigorous quality control of the amino acid building blocks. For Fmoc-D-Lys-OtBu HCl, a comprehensive approach that combines HPLC for purity quantification, LC-MS for impurity identification, and NMR for structural verification is essential. By understanding the potential impurities and employing these orthogonal analytical techniques, researchers and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible synthetic outcomes. This commitment to analytical excellence is not merely a procedural step but a foundational pillar of scientific integrity and the development of safe and effective therapeutics.

References

  • Benchchem. (n.d.). Technical Support Center: Prevention of Racemization in Peptide Synthesis.
  • Benchchem. (n.d.). A Researcher's Guide to Assessing the Purity of Synthesized Fmoc-N-Me-Glu(OtBu)-OH.
  • ChemicalBook. (n.d.). Fmoc-L-Lys(Dde)-OH synthesis.
  • Google Patents. (n.d.). WO2015100876A1 - Method for preparing liraglutide.
  • ChemicalBook. (2022, December 12). FMOC-LYS(BOC)(ME)-OH: Synthesis and Application.
  • Benchchem. (2026, February 19). Mastering Peptide Synthesis: The Role of Fmoc-D-Lys(Boc)-OH.
  • SpringerLink. (n.d.). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block.
  • BOC Sciences. (n.d.). Fmoc-D-Lys(Palm-D-Glu-OtBu)-OH.
  • CymitQuimica. (n.d.). CAS 1491158-62-3: Fmoc-Lys(Pal-Glu-OtBu)-OH.
  • Royal Society of Chemistry. (n.d.). Supplementary materials.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Assessment of Fmoc-Lys(Tfa)-OH.
  • PubMed Central. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
  • ChemicalBook. (n.d.). FMOC-LYS-OH(105047-45-8) 1H NMR spectrum.
  • Royal Society of Chemistry. (n.d.). Supporting information.
  • Chem-Impex. (n.d.). Fmoc-D-Lys(palmitoyl-Glu-OtBu)-OH.
  • Sigma-Aldrich. (n.d.). Fmoc-D-Lys-OtBu.HCl.
  • ScienceDirect. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
  • Novacellbio. (n.d.). Fmoc-Lys-(Pal-Glu-OtBu)-OH.
  • Google Patents. (n.d.). US2536360A - Racemization of lysine.
  • Benchchem. (n.d.). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
  • BOC Sciences. (n.d.). CAS 104091-08-9 (Fmoc-D-Glu(OtBu)-OH).
  • LabRulez LCMS. (n.d.). Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord System and the waters_connect Intact Mass Application.
  • ResearchGate. (2025, August 6). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin.
  • PubMed. (n.d.). D-lysine production from L-lysine by successive chemical racemization and microbial asymmetric degradation.
  • ResearchGate. (n.d.). Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room....
  • The DAN Lab - University of Wisconsin–Madison. (2024, April 18). LCMS Protocols.
  • ChemPep. (n.d.). Fmoc-L-Lys[Oct-(OtBu)-Glu-(OtBu)-AEEA-AEEA]-OH.
  • Aapptec Peptides. (n.d.). CAS 71989-18-9; Fmoc-L-Glu(OtBu)-OH; N-Fmoc-L-glutamic acid γ-tert-butyl ester.
  • J-STAGE. (n.d.). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine1).
  • PubMed Central. (n.d.). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions.
  • MedchemExpress.com. (n.d.). Fmoc-Lys(Pal-Glu-OtBu)-OH | ADC Linker.
  • BroadPharm. (n.d.). Fmoc-Lys(Pal-Glu-OtBu)-OH, 1491158-62-3.
  • ResearchGate. (2021, May 27). What could be a +71 Da impurity in cyclic peptide synthesis ?.
  • PubChem. (n.d.). Fmoc-D-Lys-OtBu HCl | C25H33ClN2O4 | CID 162420818.
  • Aapptec Peptides. (n.d.). Boc-D-Lys(Fmoc)-OH [115186-31-7].
  • Benchchem. (n.d.). Application Notes: Fmoc-D-Glu(OtBu)-OH for Orthogonal Protection Strategy in Peptide Synthesis.
  • BOC Sciences. (n.d.). Fmoc-D-Lys-OtBu - (CAS 2250436-42-9).

Sources

A Senior Application Scientist's Guide to the Validation of Fmoc-D-Lys-OtBu HCl for GMP Peptide Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the exacting world of therapeutic peptide manufacturing, the quality of raw materials is not merely a matter of process efficiency but a cornerstone of patient safety and regulatory compliance. Every component, down to the individual amino acid derivatives, must be rigorously validated to ensure it meets the stringent standards of Good Manufacturing Practice (GMP).[1] This guide provides an in-depth technical comparison and validation framework for Fmoc-D-Lys-OtBu HCl, a critical building block in the synthesis of many modern peptide-based active pharmaceutical ingredients (APIs).

This document moves beyond a simple recitation of specifications. It is designed to provide a comprehensive understanding of why certain validation parameters are critical, how to design and execute the necessary experiments, and what the results signify in the context of both process robustness and the final drug product's quality. We will explore the performance of Fmoc-D-Lys-OtBu HCl in direct comparison to its common alternative, Fmoc-D-Lys(Boc)-OH, offering data-driven insights to inform your raw material selection and quality control strategies.

The Critical Role of Lysine Protecting Group Strategy in GMP Peptide Synthesis

The synthesis of complex peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), relies on an orthogonal protecting group strategy. This ensures that the α-amino group of the incoming amino acid is selectively deprotected for chain elongation, while the reactive side chains remain shielded until the final cleavage step. For lysine, the ε-amino group is highly nucleophilic and requires robust protection to prevent side reactions, such as branching of the peptide chain.

The choice between the tert-butyl (tBu) ester (OtBu) and the tert-butyloxycarbonyl (Boc) group for side-chain protection of D-lysine has significant implications for the synthesis process. While both are cleaved under strongly acidic conditions (typically with trifluoroacetic acid, TFA), their chemical nature and potential impurity profiles differ. The hydrochloride salt form of Fmoc-D-Lys-OtBu is often favored for its improved solubility and handling characteristics in large-scale manufacturing.

Comparative Analysis: Fmoc-D-Lys-OtBu HCl vs. Fmoc-D-Lys(Boc)-OH

The selection of a protected amino acid for a GMP process is a multi-faceted decision, balancing performance, purity, and cost-effectiveness. Below is a comparative summary of the key attributes of Fmoc-D-Lys-OtBu HCl and Fmoc-D-Lys(Boc)-OH.

FeatureFmoc-D-Lys-OtBu HClFmoc-D-Lys(Boc)-OHRationale & Implications for GMP
Chemical Structure Side-chain protection via a tert-butyl ester.Side-chain protection via a tert-butyloxycarbonyl carbamate.The ester linkage in OtBu is subtly different from the carbamate in Boc, which can influence stability and the profile of potential degradation products.
Solubility Generally higher in common SPPS solvents (e.g., DMF) due to the hydrochloride salt form.May exhibit lower solubility, potentially requiring co-solvents or longer dissolution times in large-scale operations.Enhanced solubility is a significant process advantage in GMP manufacturing, facilitating easier handling and more reliable reaction kinetics.
Purity Profile Potential impurities include the free base, di-Fmoc derivatives, and byproducts of t-butyl group loss.Potential impurities include di-Fmoc derivatives and byproducts related to the Boc group, such as tert-butanol.A thorough understanding of potential impurities is mandated by ICH Q7 guidelines for APIs.[2][3][4]
Cost-Effectiveness May be more cost-effective for large-scale procurement, though this can vary by supplier.Often considered a standard, widely available reagent.Cost is a critical factor in commercial manufacturing, but must be balanced against quality and process performance.
Performance in SPPS Excellent performance with standard Fmoc/tBu chemistry.[]The gold standard for many research and manufacturing applications.[6]Both are well-established, but process-specific validation is essential to identify any subtle differences in performance.

A Framework for the GMP Validation of Fmoc-D-Lys-OtBu HCl

A robust validation protocol for an amino acid derivative under GMP is a multi-tiered process, encompassing identity, purity, assay, and the characterization of specific impurities. This aligns with the principles outlined in the ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[2][3][4]

Identity Confirmation

It is imperative to unequivocally confirm the identity of the raw material. A combination of techniques is typically employed to meet this requirement.[7]

Experimental Protocol: Identity Confirmation

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Method: Prepare a dilute solution of Fmoc-D-Lys-OtBu HCl in a suitable solvent (e.g., acetonitrile/water). Infuse the solution into an electrospray ionization mass spectrometer (ESI-MS).

    • Acceptance Criteria: The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ should correspond to the theoretical value for Fmoc-D-Lys-OtBu (C25H32N2O4), which is approximately 425.24.

  • Fourier-Transform Infrared Spectroscopy (FT-IR):

    • Objective: To obtain a characteristic fingerprint of the molecule's functional groups.

    • Method: Analyze a small sample of the material using an FT-IR spectrometer, typically as a KBr pellet or with a diamond ATR accessory.

    • Acceptance Criteria: The resulting spectrum should be comparable to a qualified reference standard, showing characteristic peaks for the Fmoc group, the ester carbonyl, and the amine hydrochloride.

  • Amino Acid Analysis (AAA):

    • Objective: To confirm the presence of lysine and its enantiomeric purity.

    • Method: Hydrolyze a known quantity of the material under acidic conditions to cleave all protecting groups and the peptide bond (if applicable). Derivatize the resulting amino acids and analyze by HPLC or GC.

    • Acceptance Criteria: The analysis should confirm the presence of lysine. Chiral analysis should demonstrate that the D-enantiomer is present at >99.5% purity.[8]

Diagram: Workflow for Identity Confirmation of Fmoc-D-Lys-OtBu HCl

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Acceptance Sample Fmoc-D-Lys-OtBu HCl Sample MS Mass Spectrometry (MS) Sample->MS FTIR FT-IR Spectroscopy Sample->FTIR AAA Amino Acid Analysis (AAA) Sample->AAA MW Confirm Molecular Weight MS->MW FP Compare to Reference Fingerprint FTIR->FP EP Confirm Amino Acid & Enantiomeric Purity AAA->EP

Caption: A streamlined workflow for the comprehensive identity confirmation of Fmoc-D-Lys-OtBu HCl.

Purity and Impurity Profiling

The purity of the amino acid derivative directly impacts the purity of the final peptide API. High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in this context.[7]

Experimental Protocol: HPLC Purity and Impurity Profiling

  • Objective: To quantify the purity of Fmoc-D-Lys-OtBu HCl and to identify and quantify any related impurities.

  • Instrumentation: A validated HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 30% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (for the Fmoc group).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

  • Acceptance Criteria:

    • Purity: ≥ 99.0%

    • Individual Impurity: ≤ 0.5%

    • Total Impurities: ≤ 1.0%

Diagram: HPLC Purity Determination Workflow

G Start Prepare Sample and Standards HPLC Inject into Validated HPLC System Start->HPLC Data Acquire Chromatographic Data HPLC->Data Analysis Integrate Peaks and Calculate Area % Data->Analysis Compare Compare Against Acceptance Criteria Analysis->Compare Result Pass / Fail Compare->Result

Caption: A logical flow for determining the purity of Fmoc-D-Lys-OtBu HCl via HPLC.

Assay (Potency)

While HPLC purity provides a relative measure, an assay determines the absolute content of the desired compound. This is often achieved through a mass balance approach or by titration.

Experimental Protocol: Assay by Mass Balance

  • Objective: To determine the potency of the material by accounting for impurities and non-active components.

  • Calculation: Assay (%) = 100% - Water Content (%) - Residual Solvents (%) - Non-Volatile Residue (%)

  • Methods:

    • Water Content: Determined by Karl Fischer titration.

    • Residual Solvents: Determined by Headspace Gas Chromatography (HS-GC).

    • Non-Volatile Residue (Residue on Ignition): Determined by a pharmacopeial method.

  • Acceptance Criteria: Typically, an assay value of 98.0% to 102.0% is required.

Conclusion and Recommendations

The validation of raw materials is a non-negotiable aspect of GMP for peptide manufacturing.[9] Fmoc-D-Lys-OtBu HCl presents a viable and often advantageous alternative to Fmoc-D-Lys(Boc)-OH, particularly in large-scale operations where its solubility and handling characteristics can streamline production.

However, a direct substitution is not advisable without a thorough, side-by-side validation. The experimental frameworks provided in this guide offer a robust starting point for any organization seeking to qualify a new supplier or to incorporate Fmoc-D-Lys-OtBu HCl into their manufacturing processes. By adhering to these principles of scientific integrity and rigorous analytical characterization, manufacturers can ensure the consistent quality of their peptide APIs and, ultimately, the safety and efficacy of the final drug product.

References

  • ICH Harmonised Tripartite Guideline. (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]

  • Qualityze. (2025, October 14). ICH Q7 GMP Guidelines for Pharma: A Complete Guide. [Link]

  • NSF. (2024, September 26). Understanding the International Council for Harmonisation (ICH) Q7 Guideline. [Link]

  • Bio-synthesis. (n.d.). Introduction to GMP and Its Importance in Peptide Production. [Link]

  • IntuitionLabs.ai. (2025, November 14). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. [Link]

  • APIC. (n.d.). ICH Q7 Compliance for APIs Manufactured by Chemical Synthesis. [Link]

  • HLB PEP. (n.d.). GMP Peptides. [Link]

  • Polypeptide. (n.d.). Quality control in peptide manufacturing: specifications for GMP peptides. [Link]

  • GenScript. (2024, April 11). Ensure Safe & Effective Peptide Drugs: Mastering GMP Compliance for Quality Control. [Link]

  • Morning Shine. (n.d.). Fmoc-L-Lys[C20-OtBu-γ-Glu(OtBu)-AEEA-AEEA]-OH. [Link]

  • Bapeks. (n.d.). Fmoc-D-Lys-OtBu.HCl. [Link]

  • European Medicines Agency. (2025, December 4). Guideline on the Development and Manufacture of Synthetic Peptides. [Link]

  • Ottokemi. (n.d.). Fmoc-D-Lys-OtBu·HCl, >99%. [Link]

  • ResearchGate. (2025, August 7). An accurate method for the quantitation of Fmoc-derivatized solid phase supports. [Link]

  • Molecules. (n.d.). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. [Link]

Sources

Infrared (IR) spectroscopy characterization of Fmoc-D-Lys-OtBu

Author: BenchChem Technical Support Team. Date: March 2026

Comparative IR Spectroscopy Guide: Fmoc-D-Lys-OtBu Structural Integrity & Quality Control

Executive Summary & Strategic Context

Product Focus: Fmoc-D-Lys-OtBu (Fmoc-D-Lysine tert-butyl ester) CAS: 2250436-42-9 (Generic reference for isomer class) Primary Application: Solid-Phase Peptide Synthesis (SPPS), Peptidomimetics, and Side-Chain Functionalization.[1][][3]

The Challenge: Fmoc-D-Lys-OtBu is a specialized "orthogonal" building block.[1] Unlike standard SPPS residues (where the side chain is protected), this molecule features a free


-amine  (side chain), a protected 

-amine
(Fmoc), and a protected

-carboxyl
(OtBu).[1][3]
  • Risk Factor: The primary quality risk is the hydrolysis of the tert-butyl ester (yielding Fmoc-D-Lys-OH) or the premature loss of the Fmoc group.[1][3]

  • IR Utility: Infrared spectroscopy is the fastest "fingerprint" method to validate the presence of the ester (OtBu) and carbamate (Fmoc) simultaneously, ensuring the molecule is ready for side-chain conjugation.[3]

This guide compares the IR spectral performance of high-purity Fmoc-D-Lys-OtBu against its common degradation products and functional alternatives, providing a decision-making framework for incoming quality control (IQC).

Comparative Analysis: Spectral Performance

This section objectively compares the target molecule against its primary "alternatives"—in this context, defined as degraded impurities (which researchers must avoid) and structural analogs (different protecting groups).[1]

Table 1: Characteristic IR Bands – Target vs. Alternatives
Functional GroupModeTarget: Fmoc-D-Lys-OtBu Impurity A: Fmoc-D-Lys-OH (Hydrolyzed Ester)Impurity B: H-D-Lys-OtBu (Fmoc Cleaved)
Ester (OtBu) C=O Stretch1730–1745 cm⁻¹ (Strong) Absent 1730–1745 cm⁻¹
Carbamate (Fmoc) C=O Stretch1685–1710 cm⁻¹ (Strong) 1685–1710 cm⁻¹Absent
Carboxylic Acid C=O StretchAbsent~1710 cm⁻¹ (Broad, overlaps) Absent
Amine (Side Chain) N-H Stretch3300–3400 cm⁻¹ (Weak, Broad) 3300–3400 cm⁻¹3300–3400 cm⁻¹
Amine (Alpha) N-H StretchHidden by FmocHidden by FmocDoublet (Primary amine)
Aromatic Ring (Fmoc) C-H Stretch3030–3060 cm⁻¹ (Weak) 3030–3060 cm⁻¹Absent
Alkyl (tBu/Lys) C-H Stretch2850–2980 cm⁻¹2850–2980 cm⁻¹2850–2980 cm⁻¹
Deep Dive: The "Carbonyl Twin Peaks"

The most critical performance metric for this molecule is the resolution between the Ester and Carbamate carbonyls.[3]

  • Success Criteria: You must observe two distinct maxima in the carbonyl region. The higher frequency peak (~1735 cm⁻¹) corresponds to the OtBu ester . The lower frequency peak (~1695 cm⁻¹) corresponds to the Fmoc carbamate .

  • Failure Mode: A single, broadened peak suggests either hydrolysis (loss of ester) or poor resolution.[1]

Visualization: Structural-Spectral Correlation

The following diagram maps the chemical structure of Fmoc-D-Lys-OtBu directly to its expected IR signals, visualizing the "Orthogonal Protection" concept.

G cluster_0 Fmoc Group (Base Labile) cluster_1 Lysine Backbone cluster_2 OtBu Group (Acid Labile) Fmoc Fmoc Carbamate C=O Stretch\n(1685-1710 cm⁻¹) C=O Stretch (1685-1710 cm⁻¹) Fmoc->C=O Stretch\n(1685-1710 cm⁻¹) Amide II Bend\n(~1540 cm⁻¹) Amide II Bend (~1540 cm⁻¹) Fmoc->Amide II Bend\n(~1540 cm⁻¹) Aromatic Fluorene Ring C-H Stretch\n(>3000 cm⁻¹) C-H Stretch (>3000 cm⁻¹) Aromatic->C-H Stretch\n(>3000 cm⁻¹) Lysine Lysine Chain Aliphatic C-H\n(2850-2950 cm⁻¹) Aliphatic C-H (2850-2950 cm⁻¹) Lysine->Aliphatic C-H\n(2850-2950 cm⁻¹) Amine Free ε-Amine N-H Stretch\n(3300-3400 cm⁻¹) N-H Stretch (3300-3400 cm⁻¹) Amine->N-H Stretch\n(3300-3400 cm⁻¹) OtBu tert-Butyl Ester C=O Stretch\n(1730-1745 cm⁻¹) C=O Stretch (1730-1745 cm⁻¹) OtBu->C=O Stretch\n(1730-1745 cm⁻¹) C-O Stretch\n(1150-1250 cm⁻¹) C-O Stretch (1150-1250 cm⁻¹) OtBu->C-O Stretch\n(1150-1250 cm⁻¹)

Caption: Spectral mapping of Fmoc-D-Lys-OtBu functional groups to characteristic IR wavenumbers.[1]

Experimental Protocol: ATR-FTIR Characterization

This protocol uses Attenuated Total Reflectance (ATR) , the industry standard for solid amino acid derivatives due to minimal sample prep and ease of cleaning.[3]

Equipment Requirements
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).[1][3]

  • Accessory: Diamond or ZnSe ATR Crystal (Single bounce preferred for powders).[1]

  • Resolution: 4 cm⁻¹.[1][3]

  • Scans: 16–32 scans.[1][3][4]

Step-by-Step Workflow
  • Crystal Cleaning:

    • Clean the ATR crystal with isopropanol and a lint-free wipe.[1][3]

    • Validation: Run a "Preview" scan.[1][3] The baseline must be flat with no peaks in the 2800–3000 cm⁻¹ region (residual organic contamination).

  • Background Acquisition:

    • Acquire a background spectrum (air) with the clamp open.[1]

    • Why: To subtract atmospheric CO₂ (~2350 cm⁻¹) and water vapor.[1]

  • Sample Deposition:

    • Place approximately 2–5 mg of Fmoc-D-Lys-OtBu powder onto the center of the crystal.[1][3]

    • Critical: Ensure the sample covers the "sweet spot" (the active infrared path).[3]

  • Compression:

    • Lower the pressure arm/clamp until the force gauge reads the optimal value (usually ~80–100 N).[3]

    • Why: Good contact is essential for ATR.[1] Poor contact results in weak peaks and a noisy baseline.

  • Acquisition:

    • Collect the sample spectrum.[5]

    • Processing: Apply "Automatic Baseline Correction" and "Atmospheric Suppression" (if available).[1]

  • Post-Run Cleaning:

    • Remove powder with a vacuum or wipe.[1][3] Clean with methanol or DCM (Dichloromethane) if the sample is sticky.[1]

Quality Control Decision Logic

Use this logic flow to interpret your spectral data and determine if the material is suitable for synthesis.

QC_Logic Start Analyze Spectrum Check_Ester Peak at ~1735 cm⁻¹? Start->Check_Ester Check_Fmoc Peak at ~1695 cm⁻¹? Check_Ester->Check_Fmoc Yes Fail_Hydrolysis FAIL: Hydrolyzed (Acid Form) Check_Ester->Fail_Hydrolysis No (or shifted to 1710) Check_OH Broad Peak 2500-3000 cm⁻¹? Check_Fmoc->Check_OH Yes Fail_Cleaved FAIL: Fmoc Cleaved Check_Fmoc->Fail_Cleaved No Pass PASS: Intact Fmoc-D-Lys-OtBu Check_OH->Pass No (Clean Baseline) Check_OH->Fail_Hydrolysis Yes (Acid OH)

Caption: QC Decision Matrix for evaluating Fmoc-D-Lys-OtBu purity via IR spectroscopy.

References

  • BenchChem. (2025).[1][6] A Comparative Guide to t-Butyl Ester and Fmoc as Carboxylic Acid Protecting Groups. Retrieved from [1]

  • Spectroscopy Online. (2025).[1] The Big Review VII: More Carbonyl Compounds (Esters and Carbonates). Retrieved from [1]

  • National Institutes of Health (PubChem). (2024).[1] Fmoc-D-Lys-OtBu HCl | C25H33ClN2O4.[1][7] Retrieved from [1]

  • BOC Sciences. (2024).[1] Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved from

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling Fmoc-D-Lys-OtBu HCl

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in solid-phase peptide synthesis (SPPS) and orthogonal bioconjugation, I frequently observe laboratories treating all Fmoc-protected amino acids as identical commodities. This is a critical operational error.

Unlike the standard Fmoc-Lys(Boc)-OH used for linear backbone elongation, Fmoc-D-Lys-OtBu·HCl is an "inverse-protected" building block. The C-terminus is blocked by a tert-butyl ester, the α-amine is Fmoc-protected, and the side-chain ε-amine is exposed as a hydrochloride salt[1]. This structural nuance dictates that it is primarily used for side-chain derivatization, branching, or payload conjugation. Consequently, its handling, activation protocols, and safety profiles require specific, causality-driven methodologies to ensure both operator safety and synthetic success.

Here is your comprehensive, field-proven guide to the safe handling, operational logistics, and disposal of Fmoc-D-Lys-OtBu·HCl.

I. Physicochemical Profiling & Hazard Assessment

Before handling any specialty amino acid, you must understand its physical state and inherent risks. Fmoc-D-Lys-OtBu·HCl is a fine crystalline powder that poses specific respiratory and environmental hazards.

Table 1: Quantitative Physicochemical & Safety Profile

ParameterSpecificationOperational Implication
CAS Number 2250436-42-9[1]Ensure accurate inventory tracking.
Molecular Weight 461.0 g/mol [1]Critical for stoichiometric calculations during base neutralization.
Appearance White to off-white crystalline powder[1]High risk of electrostatic dispersion and aerosolization.
Storage Conditions 2°C to 8°C[1]Requires thermal equilibration before opening to prevent degradation.
Environmental Hazard High Aquatic Toxicity (Chronic)[2]Strict prohibition against drain disposal; requires segregated waste streams.

II. Personal Protective Equipment (PPE) Matrix & Causality

Standard laboratory PPE is insufficient without understanding the mechanisms of exposure in peptide chemistry. Every piece of equipment must serve a specific, validated purpose[3].

  • Chemical-Resistant Nitrile Gloves (Double Gloving Recommended):

    • The Causality: In SPPS, Fmoc-D-Lys-OtBu·HCl is dissolved in powerful polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM)[3]. DMF is a known dermal penetration enhancer. If a dissolved peptide splashes onto a latex glove, the solvent will permeate the barrier in seconds, carrying the peptide directly into your bloodstream. Nitrile offers superior resistance, but gloves must be changed immediately upon contact[4].

  • N95/P100 Particulate Respirator or Certified Fume Hood:

    • The Causality: Fine peptide powders carry electrostatic charges and easily aerosolize[3]. Inhalation of synthetic amino acid derivatives can trigger severe respiratory sensitization and mucosal irritation. All dry powder handling must occur under local exhaust ventilation.

  • Anti-Static Spatulas & Weighing Boats:

    • The Causality: Friction from standard plastic spatulas generates static electricity, causing the powder to repel and disperse into the air, leading to cross-contamination and inhalation risks[3].

III. Operational Logistics: Step-by-Step Handling Methodology

To ensure a self-validating system, every step in the handling process includes a built-in quality and safety checkpoint.

Protocol: Safe Weighing and Base Neutralization Because the ε-amine of Fmoc-D-Lys-OtBu·HCl is a hydrochloride salt, it is not nucleophilic. If you attempt a coupling reaction without neutralizing this salt, the reaction will fail, wasting expensive reagents.

  • Thermal Equilibration (Checkpoint: Moisture Prevention): Remove the sealed vial from 2–8°C storage and place it in a desiccator at room temperature for 30–45 minutes[].

    • Scientific Insight: Opening a cold vial causes ambient humidity to condense on the powder. Moisture prematurely hydrolyzes the Fmoc protecting group and degrades the reagent[].

  • Anti-Static Weighing: Inside a certified fume hood, discharge static from your weighing boat using an anti-static gun. Weigh the required mass of Fmoc-D-Lys-OtBu·HCl carefully to minimize dust dispersion[3].

  • Solvent Dissolution: Transfer the powder to a reaction vial and dissolve in anhydrous DMF.

  • Critical Step - Salt Neutralization: Add 1.2 to 2.0 equivalents of a tertiary amine base, such as N,N-Diisopropylethylamine (DIEA)[6].

    • Self-Validation: The solution should remain clear. This step neutralizes the HCl salt, liberating the free ε-amine for subsequent conjugation, while the mildly alkaline conditions remain safe for the Fmoc group[].

IV. Workflow Visualization

The following diagram maps the critical path of Fmoc-D-Lys-OtBu·HCl from storage through reaction and final disposal, highlighting the mandatory safety checkpoints.

PPE_and_Handling ColdStore 1. Cold Storage (2-8°C) Maintain Integrity Equilibrate 2. Desiccator Equilibration Warm to RT (30 min) ColdStore->Equilibrate Prevent Condensation Weighing 3. Fume Hood Weighing Anti-Static PPE Required Equilibrate->Weighing Transfer to Hood Activation 4. Solvent Dissolution DMF + DIEA Neutralization Weighing->Activation Add Reagents Waste 5. Waste Segregation Halogenated vs. Non-Halogenated Activation->Waste Post-Reaction Decon 6. Surface Decontamination Liquid-Binding Absorbents Waste->Decon Final Cleanup

Operational workflow and safety checkpoints for handling Fmoc-D-Lys-OtBu·HCl.

V. Waste Management & Environmental Disposal Plan

Fmoc-D-Lys-OtBu·HCl and its derivatives are highly toxic to aquatic ecosystems with long-lasting effects[2]. Improper disposal is both an environmental hazard and a severe regulatory violation.

  • Solid Waste: Empty reagent vials, contaminated weighing boats, and used nitrile gloves must be collected in designated biohazard or chemical solid waste containers[4]. Do not dispose of these in standard municipal trash.

  • Liquid Waste Segregation:

    • Non-Halogenated Stream: DMF, DIEA, and piperidine (used for subsequent Fmoc deprotection) must be collected in a clearly labeled non-halogenated organic waste carboy[3].

    • Halogenated Stream: If DCM is used during the washing steps or cleavage, it must be strictly segregated into a halogenated waste carboy to prevent dangerous pressurization and exothermic reactions[7].

VI. Emergency Response & Spill Containment

In the event of an accidental spill, immediate and calculated action is required to prevent aerosolization and dermal exposure.

  • Dry Powder Spill: Do not use a brush or dry paper towel, as this will aerosolize the peptide[3]. Instead, cover the powder with a damp absorbent pad or liquid-binding material (e.g., diatomaceous earth) to suppress dust[7]. Carefully scoop the bound material into a hazardous waste container.

  • Solvent Solution Spill: If Fmoc-D-Lys-OtBu·HCl dissolved in DMF/DCM spills, immediately evacuate the immediate area to allow the fume hood to clear volatile vapors. Use universal chemical absorbents to contain the liquid[7].

  • Dermal Exposure: If the powder or solution contacts the skin, immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[7]. Crucial Warning: Do not use solvents (like ethanol or acetone) to clean the skin, as this will accelerate the transdermal absorption of the peptide.

References

  • Biovera Research. "Laboratory Safety Guidelines for Peptide Handling." Biovera. Available at: [Link]

  • Suzhou Peptides. "Safety Tips for Handling Peptides in Your Research." Suzhou Peptides. Available at: [Link]

  • American Peptide Society. "Peptide Synthesis for Beginners." American Peptide Society. Available at: [Link]

  • Carl ROTH. "Safety Data Sheet: PEPTIPURE®." Carl ROTH. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Lys-OtBu HCl
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Lys-OtBu HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.